SjDX5-271
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C137H215N47O49S |
|---|---|
Poids moléculaire |
3336.5 g/mol |
Nom IUPAC |
(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C137H215N47O49S/c1-65(2)52-85(177-129(225)86(55-106(152)202)178-117(213)70(14-7-8-47-138)165-112(208)69(139)53-67-18-20-68(189)21-19-67)114(210)157-56-107(203)156-57-108(204)161-72(23-35-95(141)191)118(214)167-75(26-38-98(144)194)121(217)171-80(31-43-103(149)199)127(223)180-88(61-185)115(211)160-60-111(207)164-90(63-187)130(226)181-91(64-188)131(227)166-71(22-34-94(140)190)113(209)158-58-109(205)163-74(25-37-97(143)193)120(216)179-87(54-66-12-5-4-6-13-66)135(231)184-50-11-17-93(184)133(229)182-89(62-186)116(212)159-59-110(206)162-73(24-36-96(142)192)119(215)173-82(46-51-234-3)128(224)172-78(29-41-101(147)197)124(220)169-76(27-39-99(145)195)122(218)168-77(28-40-100(146)196)123(219)170-79(30-42-102(148)198)125(221)175-83(15-9-48-155-137(153)154)134(230)183-49-10-16-92(183)132(228)174-81(32-44-104(150)200)126(222)176-84(136(232)233)33-45-105(151)201/h4-6,12-13,18-21,65,69-93,185-189H,7-11,14-17,22-64,138-139H2,1-3H3,(H2,140,190)(H2,141,191)(H2,142,192)(H2,143,193)(H2,144,194)(H2,145,195)(H2,146,196)(H2,147,197)(H2,148,198)(H2,149,199)(H2,150,200)(H2,151,201)(H2,152,202)(H,156,203)(H,157,210)(H,158,209)(H,159,212)(H,160,211)(H,161,204)(H,162,206)(H,163,205)(H,164,207)(H,165,208)(H,166,227)(H,167,214)(H,168,218)(H,169,220)(H,170,219)(H,171,217)(H,172,224)(H,173,215)(H,174,228)(H,175,221)(H,176,222)(H,177,225)(H,178,213)(H,179,216)(H,180,223)(H,181,226)(H,182,229)(H,232,233)(H4,153,154,155)/t69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-/m0/s1 |
Clé InChI |
VWZWABTWYNINMO-VAZRGVEUSA-N |
Origine du produit |
United States |
Foundational & Exploratory
Unraveling the Immunomodulatory Mechanism of SjDX5-53: A Potential Therapeutic for Autoimmune Diseases
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism of action of SjDX5-53, a peptide derived from schistosome eggs with potent immunomodulatory properties. SjDX5-53 has demonstrated significant therapeutic potential in preclinical models of autoimmune diseases by promoting the differentiation and suppressive function of regulatory T cells (Tregs). This document details the molecular interactions, cellular effects, and experimental protocols associated with SjDX5-53's activity, offering a comprehensive resource for researchers and professionals in the field of drug development.
Core Mechanism of Action
SjDX5-53 exerts its immunomodulatory effects primarily by targeting Toll-like receptor 2 (TLR2). This interaction initiates a signaling cascade that ultimately leads to the induction of tolerogenic dendritic cells (tolDCs). These tolDCs, in turn, drive the differentiation of naive T cells into Foxp3+ regulatory T cells and enhance their suppressive capabilities. The increased Treg population and their enhanced function lead to the suppression of inflammatory T-helper 1 (Th1) and Th17 responses, thereby ameliorating autoimmune pathology. A key downstream effect of this pathway is the increased production of the anti-inflammatory cytokine IL-10.
Signaling Pathway
SjDX5-271 Peptide: A Novel Immunomodulatory Agent from Schistosoma japonicum
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The SjDX5-271 peptide, a novel immunomodulatory agent, originates from the eggs of the parasitic helminth Schistosoma japonicum.[1][2] This 30-amino acid peptide was identified through a target-guided screening approach aimed at discovering compounds with anti-inflammatory properties.[1] this compound has demonstrated significant therapeutic potential by promoting the polarization of macrophages towards the anti-inflammatory M2 phenotype.[1] Its mechanism of action involves the inhibition of the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88)/Nuclear factor-kappa B (NF-κB) signaling pathway.[1] This peptide has shown promise in preclinical models of liver ischemia-reperfusion injury, suggesting its potential as a novel therapeutic for this and other immune-related diseases.[1]
Origin and Discovery
The discovery of this compound stems from the long-observed phenomenon of immunomodulation by parasitic helminths, which secrete molecules to suppress the host's immune response to ensure their survival.[3] Researchers have been investigating the components of Schistosoma japonicum eggs, known to be potent inducers of regulatory T cells, for novel therapeutic agents.[3]
This compound was identified from a pool of peptides isolated from S. japonicum egg extracts.[1] The initial screening process involved gel filtration chromatography and reversed-phase high-performance liquid chromatography to separate the various components of the egg extract.[1] A specific 3 kDa peptide, initially designated pS1, was found to significantly induce M2 polarization in RAW264.7 macrophages and was subsequently named this compound.[1]
Peptide Characteristics
The fundamental properties of the this compound peptide are summarized in the table below.
| Property | Description | Source |
| Origin | Eggs of Schistosoma japonicum | [1][2] |
| Amino Acid Sequence | YKNLGGQQQSGSSQGQFPSGQMQQQQRPQQ | [1] |
| Purity | >95% (for synthesized peptide) | [1] |
| Molecular Weight | ~3 kDa | [1] |
Mechanism of Action: TLR4/MyD88/NF-κB Signaling Pathway
This compound exerts its anti-inflammatory effects by modulating macrophage polarization through the inhibition of the TLR4 signaling pathway. Transcriptomic sequencing of macrophages treated with this compound revealed a significant inhibition of the TLR signaling pathway.[1] Further investigation confirmed that this compound directly interacts with TLR4, preventing the downstream activation of MyD88 and the subsequent translocation of NF-κB to the nucleus.[1] This inhibition leads to a reduction in the expression of pro-inflammatory cytokines and promotes the M2 macrophage phenotype, which is crucial for tissue repair and resolution of inflammation.[1]
References
- 1. Novel anti-inflammatory peptide alleviates liver ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN112707959B - A kind of polypeptide, preparation method and application - Google Patents [patents.google.com]
- 3. A target-based discovery from a parasitic helminth as a novel therapeutic approach for autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: The Immunomodulatory Peptide SjDX5-53 and its Interaction with Toll-Like Receptor Signaling Pathways
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial research indicates a likely misidentification in the query of "SjDX5-271" and its direct interaction with the "TLR4/MyD88/NF-κB signaling pathway". The available scientific literature points to a closely related and well-characterized peptide, SjDX5-53 , isolated from Schistosoma japonicum, which has demonstrated significant immunomodulatory effects, primarily through the Toll-like receptor 2 (TLR2) pathway. This whitepaper will provide a comprehensive overview of the current understanding of SjDX5-53, its mechanism of action, and its therapeutic potential. Additionally, a detailed description of the canonical TLR4/MyD88/NF-κB signaling pathway is provided as requested.
Introduction to SjDX5-53
SjDX5-53 is a 3 kDa peptide identified from the egg extracts of the parasitic helminth Schistosoma japonicum.[1] Parasitic helminths are known to modulate the host's immune system to ensure their survival, often by inducing a state of immune tolerance.[1] This has led to the exploration of helminth-derived molecules as potential therapeutics for autoimmune and inflammatory diseases.[1][2][3] SjDX5-53 has emerged as a promising candidate due to its ability to promote the differentiation and suppressive function of regulatory T cells (Tregs).[1]
Quantitative Data on the Bioactivity of SjDX5-53
The immunomodulatory effects of SjDX5-53 have been quantified in various in vitro and in vivo models. The following tables summarize key findings.
Table 1: Effect of SjDX5-53 on T Cell Populations and Cytokine Production
| Parameter Measured | Model System | Treatment | Result |
| Frequency of Foxp3+ cells (Tregs) | Mouse splenocytes | SjDX5-53 stimulation | Strong increase |
| IL-10 levels in culture supernatants | Mouse splenocytes | SjDX5-53 stimulation | Significant increase |
| IL-4 levels in culture supernatants | Mouse splenocytes | SjDX5-53 stimulation | No significant effect |
| Pro-inflammatory cytokine (IL-6) production | LPS-stimulated bone marrow-derived dendritic cells (BMDCs) | SjDX5-53 pre-treatment | Significantly lower levels |
| Anti-inflammatory cytokine (IL-10, TGF-β) production | LPS-stimulated bone marrow-derived dendritic cells (BMDCs) | SjDX5-53 pre-treatment | Significantly higher levels |
Data sourced from a study on the therapeutic potential of SjDX5-53 in autoimmune diseases.[1]
Table 2: Therapeutic Efficacy of SjDX5-53 in Mouse Models of Autoimmune Disease
| Disease Model | Treatment | Key Outcomes |
| Immune-related colitis | SjDX5-53 administration | Alleviation of disease phenotype |
| Imiquimod (IMQ)-induced psoriasis | Daily intraperitoneal or topical dose of SjDX5-53 | Reduced erythema, scaling, and thickening of the skin |
| Spontaneous psoriasis | SjDX5-53 administration | Amelioration of disease development and symptoms |
Data sourced from a study on the therapeutic potential of SjDX5-53 in autoimmune diseases.[1]
Mechanism of Action: SjDX5-53 and the TLR2 Signaling Pathway
The immunosuppressive functions of SjDX5-53 are mediated through its interaction with TLR2.[1] This interaction leads to the induction of tolerogenic dendritic cells (tolDCs), which in turn promote the differentiation and suppressive capacity of Tregs.[1]
SjDX5-53 Binding to TLR2
Computational modeling has been employed to understand the structural basis of the SjDX5-53-TLR2 interaction.
Table 3: Predicted Binding Affinity of SjDX5-53 to TLR2
| Parameter | Value | Method |
| Predicted total binding free energy (ΔG) | -47.6 kcal/mol | MM/GBSA approach |
This predicted binding energy suggests a strong and favorable interaction between SjDX5-53 and TLR2.[1]
Experimental evidence supports the involvement of the TLR2 pathway. In TLR2-deficient (TLR2-/-) mice, the ability of SjDX5-53 to induce Tregs was lost.[1]
Signaling Pathway of SjDX5-53 via TLR2
The interaction of SjDX5-53 with TLR2 on dendritic cells initiates a signaling cascade that results in a tolerogenic phenotype. This is characterized by the decreased expression of co-stimulatory molecules (CD86, CD40) and an altered cytokine profile, with increased production of anti-inflammatory cytokines (IL-10, TGF-β) and decreased production of pro-inflammatory cytokines (IL-6).[1] These tolDCs then present antigens to naive T cells in a manner that promotes their differentiation into Tregs.
Caption: Proposed signaling pathway of SjDX5-53 via TLR2.
The TLR4/MyD88/NF-κB Signaling Pathway
While SjDX5-53 is not known to interact with TLR4, the TLR4/MyD88/NF-κB signaling pathway is a critical component of the innate immune response to bacterial lipopolysaccharide (LPS) and other pathogen-associated molecular patterns (PAMPs).
Upon ligand binding, TLR4 recruits a series of adaptor proteins, including MyD88.[4][5][6] This leads to the activation of a kinase cascade involving IRAKs and TRAF6, which ultimately results in the activation of the IKK complex.[4] The IKK complex phosphorylates IκBα, an inhibitor of NF-κB, targeting it for degradation.[7][8] This allows the NF-κB transcription factor to translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6.[5][6][9]
Caption: The canonical TLR4/MyD88/NF-κB signaling pathway.
Experimental Protocols
Isolation and Purification of SjDX5-53
The isolation of SjDX5-53 from Schistosoma japonicum egg extracts involves a multi-step purification process.[1]
-
Gel Filtration Chromatography: Egg extracts are first separated by size using gel filtration chromatography.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Fractions from gel filtration are further purified by RP-HPLC on a C4 column. Elution is performed with a linear gradient of acetonitrile (B52724) in the presence of trifluoroacetic acid.
-
Sequence Identification: The primary amino acid sequence of the purified peptide is determined using mass spectrometry.
In Vitro Treg Differentiation and Suppression Assay
This assay is used to assess the ability of SjDX5-53 to induce Tregs and to evaluate their suppressive function.[10]
-
T Cell Isolation: Naive CD4+ T cells are isolated from mouse spleens or human peripheral blood mononuclear cells (PBMCs).
-
Treg Differentiation: Naive CD4+ T cells are cultured in the presence of SjDX5-53, along with T cell receptor (TCR) stimulation (e.g., anti-CD3/CD28 antibodies) and cytokines that promote Treg differentiation (e.g., IL-2 and TGF-β).
-
Flow Cytometry Analysis: After a period of culture, the cells are stained for Treg markers (e.g., CD4, CD25, and Foxp3) and analyzed by flow cytometry to determine the percentage of differentiated Tregs.[11]
-
Suppression Assay: The differentiated Tregs are co-cultured with freshly isolated naive T cells (responder cells) that have been labeled with a proliferation-tracking dye (e.g., CFSE). The proliferation of the responder cells is measured by the dilution of the dye using flow cytometry. A reduction in responder cell proliferation in the presence of Tregs indicates suppressive activity.
Cytokine Measurement by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for quantifying cytokine levels in cell culture supernatants.[4][5][6][9][12]
-
Plate Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest.
-
Blocking: The plate is blocked with a protein solution (e.g., BSA) to prevent non-specific binding.
-
Sample Incubation: Cell culture supernatants and a standard curve of known cytokine concentrations are added to the plate.
-
Detection Antibody Incubation: A biotinylated detection antibody that recognizes a different epitope on the cytokine is added.
-
Enzyme Conjugate Incubation: A streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.
-
Substrate Development: A chromogenic substrate (e.g., TMB) is added, which is converted by HRP to produce a colored product.
-
Measurement: The reaction is stopped, and the absorbance is read on a plate reader. The concentration of the cytokine in the samples is determined by comparison to the standard curve.
Western Blot Analysis of NF-κB Pathway Activation
Western blotting can be used to detect the phosphorylation and degradation of key proteins in the NF-κB signaling pathway.[7][8][13][14]
-
Cell Lysis: Cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the protein of interest (e.g., phospho-IκBα, total IκBα, p65).
-
Secondary Antibody Incubation: The membrane is incubated with an HRP-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: An enhanced chemiluminescence (ECL) substrate is added, and the protein bands are visualized using an imaging system.
Conclusion
The peptide SjDX5-53, derived from Schistosoma japonicum eggs, represents a novel and promising therapeutic agent for the treatment of autoimmune and inflammatory diseases. Its mechanism of action, which involves the induction of tolerogenic dendritic cells and regulatory T cells through interaction with TLR2, offers a targeted approach to restoring immune homeostasis. While the user's initial query focused on a different compound and signaling pathway, the robust scientific evidence supporting the immunomodulatory role of SjDX5-53 and its engagement of the TLR2 pathway highlights its potential for further drug development. The detailed experimental protocols provided in this whitepaper offer a framework for researchers to further investigate the therapeutic applications of this and other helminth-derived immunomodulators.
References
- 1. A target-based discovery from a parasitic helminth as a novel therapeutic approach for autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A parasitic helminth-derived peptide that targets the macrophage lysosome is a novel therapeutic option for autoimmune disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.universityofgalway.ie [research.universityofgalway.ie]
- 4. benchchem.com [benchchem.com]
- 5. Cytokine Elisa [bdbiosciences.com]
- 6. Cytokine Elisa [bdbiosciences.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulatory T Cells: Differentiation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How To Differentiate T-Regulatory Cells (Tregs) By Flow Cytometry - ExpertCytometry [expertcytometry.com]
- 12. bowdish.ca [bowdish.ca]
- 13. researchgate.net [researchgate.net]
- 14. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
A Technical Guide to the SjDX5-271 Peptide: Structure, Sequence, and Mechanism of Action
Introduction
SjDX5-271 is a novel, small peptide derived from the eggs of the parasitic helminth Schistosoma japonicum.[1][2] Identified through a target-guided screening approach, this 3 kDa peptide has demonstrated significant anti-inflammatory and immunomodulatory properties.[1] Primarily, this compound exerts its effects by inducing the polarization of macrophages towards an anti-inflammatory M2 phenotype, making it a promising therapeutic candidate for conditions involving excessive inflammation, such as ischemia-reperfusion injury (IRI) and potentially other immune-related diseases.[1] This document provides a comprehensive overview of the peptide's structure, sequence, biological activity, and the molecular pathways it modulates, intended for researchers and professionals in drug development.
Peptide Structure and Sequence
This compound is a 30-amino-acid peptide derived from the glutenin high molecular weight subunit DX5 protein of S. japonicum.[3] Its primary structure is detailed below.
-
Amino Acid Sequence: YKNLGGQQQSGSSQGQFPSGQMQQQQRPQQ
-
Molecular Weight: Approximately 3 kDa
-
Purity: Synthesized with a purity of over 95% for experimental use.
For experimental validation, a control peptide is often used, which consists of the same amino acids as this compound but in a randomized, scrambled sequence (GQQPQGSNKYNQQPSQSGFLQSGQQMRQQG).
Mechanism of Action: The TLR4/MyD88/NF-κB Signaling Pathway
The primary mechanism through which this compound exerts its anti-inflammatory effects is by modulating macrophage polarization. It achieves this by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway. When TLR4 is activated, typically by ligands such as lipopolysaccharide (LPS), it triggers a downstream cascade involving the adaptor protein MyD88 and the transcription factor NF-κB. This cascade leads to the production of pro-inflammatory cytokines and promotes the M1 macrophage phenotype.
This compound intervenes by inhibiting this pathway. Studies have shown that treatment with this compound significantly reduces the expression of TLR4, MyD88, and the phosphorylated (active) form of the NF-κB subunit p65. The critical role of TLR4 as the peptide's target was confirmed in experiments where the anti-inflammatory activity of this compound was nullified in TLR4-deficient (Tlr4−/−) mice. By suppressing this pro-inflammatory axis, this compound facilitates the polarization of macrophages toward the anti-inflammatory M2 phenotype, which is characterized by the production of cytokines like IL-10 and Arg1.
Caption: this compound inhibits the TLR4/MyD88/NF-κB pathway, reducing M1 macrophage polarization.
Quantitative Analysis of Bioactivity
The biological effects of this compound have been quantified in both in vitro and in vivo models. The data consistently show a reduction in pro-inflammatory markers and an increase in anti-inflammatory markers.
Table 1: In Vitro Activity of this compound on Macrophages
| Cell Type | Treatment | Concentration | Key Findings | Reference |
|---|---|---|---|---|
| RAW264.7 & BMDMs | This compound | 10 µg/mL | Significantly induced mRNA expression of M2 markers (Il10, Arg1, Ym1). | |
| RAW264.7 & BMDMs | LPS + this compound | 0.5 µg/mL (LPS), 10 µg/mL (Peptide) | Reduced LPS-induced mRNA expression of M1 markers (Tnfα, Il6, Inos). |
| BMDMs | LPS + this compound | 0.5 µg/mL (LPS), 10 µg/mL (Peptide) | Decreased protein levels of TLR4, MyD88, and phosphorylated p65 via Western Blot. | |
Table 2: In Vivo Efficacy of this compound in a Murine Liver IRI Model
| Parameter | Administration | Dosage | Key Findings | Reference |
|---|---|---|---|---|
| Pro-inflammatory Cytokines | Tail Vein Injection | 3 mg/kg | Decreased mRNA expression of Tnfα, Il6, and Il1b in liver tissue post-IRI. | |
| Anti-inflammatory Cytokines | Tail Vein Injection | 3 mg/kg | Increased mRNA expression of Il10 in liver tissue post-IRI. |
| Macrophage Dependence | Clodronate Liposome | N/A | The protective effects of this compound were abrogated when macrophages were depleted. | |
Experimental Methodologies
Detailed protocols are crucial for the replication and validation of the findings related to this compound.
Peptide Synthesis The this compound peptide and its corresponding control peptide were synthesized by Sangon Biotech (Nanjing, Jiangsu, China) using solid-phase synthesis methods. The final products were purified to greater than 95% purity, and their identities were confirmed by mass spectrum analysis.
In Vitro Assays for Macrophage Polarization
-
Cell Culture: Murine bone marrow-derived macrophages (BMDMs) were differentiated from bone marrow cells, and the RAW264.7 macrophage cell line was also used.
-
Stimulation: Cells were stimulated for 24 hours with either this compound (10 µg/mL) alone, lipopolysaccharide (LPS; 0.5 µg/mL) alone, or a combination of both. A control peptide (10 µg/mL) was used as a negative control.
-
qRT-PCR Analysis: Total RNA was extracted from the cells, reverse-transcribed to cDNA, and quantitative real-time PCR was performed to measure the mRNA expression levels of M1 markers (Tnfα, Il6, Inos) and M2 markers (Il10, Arg1, Ym1).
-
Western Blot Analysis: Cell lysates were prepared, and proteins were separated by SDS-PAGE. Western blotting was used to detect the protein levels of TLR4, MyD88, p65, and phosphorylated p65 to assess the signaling pathway activity.
Caption: Workflow for assessing this compound's in vitro effect on macrophages.
In Vivo Murine Model of Liver Ischemia-Reperfusion Injury
-
Animal Model: A surgical model of partial (70%) warm hepatic ischemia was established in C57BL/6 mice. Ischemia was induced for 60 minutes, followed by 6 hours of reperfusion.
-
Peptide Administration: this compound (3 mg/kg) was administered via tail vein injection 24 hours prior to the surgical procedure.
-
Macrophage Depletion: To confirm the macrophage-dependent effect, a subset of mice was injected intraperitoneally with clodronate liposomes (200 µL) 24 hours before peptide treatment to deplete macrophages.
-
Tissue Analysis: After the reperfusion period, mice were sacrificed, and liver tissues were harvested for analysis of cytokine mRNA expression by qRT-PCR.
Caption: Workflow for assessing this compound's in vivo efficacy in a liver IRI model.
The this compound peptide is a well-characterized immunomodulatory agent with a defined sequence and mechanism of action. By specifically inhibiting the TLR4/MyD88/NF-κB signaling pathway, it effectively suppresses pro-inflammatory M1 macrophage activity while promoting an anti-inflammatory M2 phenotype. The quantitative data from both in vitro and in vivo studies strongly support its potent anti-inflammatory capabilities. These characteristics establish this compound as a valuable tool for immunology research and a promising candidate for the development of new therapies against diseases driven by inflammation and immune dysregulation.
References
- 1. Novel anti-inflammatory peptide alleviates liver ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN112707959B - A kind of polypeptide, preparation method and application - Google Patents [patents.google.com]
- 3. A target-based discovery from a parasitic helminth as a novel therapeutic approach for autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of High Molecular Weight Glutenin Subunit DX5 in Wheat Quality: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biological function of the high molecular weight (HMW) glutenin subunit (GS) DX5, a key determinant of wheat dough quality. Understanding the molecular characteristics and functional implications of this protein is paramount for the targeted improvement of wheat varieties and for professionals in the food science and drug development sectors who interact with gluten proteins.
Core Function and Biochemical Properties
High molecular weight glutenin subunits are major components of the glutenin polymer, which, in conjunction with gliadins (B1591406), forms the gluten network responsible for the viscoelastic properties of wheat dough.[1] These properties are crucial for trapping gas during fermentation, leading to the porous structure of bread and other baked goods.[2]
The HMW-GS are encoded by genes at the Glu-1 loci on the long arms of group 1 chromosomes.[3] Specifically, the 1Dx5 subunit is encoded by the Glu-D1d allele, which is consistently associated with superior bread-making quality.[1] This allele typically occurs in combination with the 1Dy10 subunit.
The superior functionality of the 1Dx5 subunit is largely attributed to its primary structure, particularly the number and position of its cysteine residues. These amino acids are critical for forming interchain disulfide bonds, which act as cross-links, creating a strong and elastic glutenin polymer network.[2] The 1Dx5 subunit contains an additional cysteine residue compared to other x-type HMW-GS, such as 1Dx2, which is thought to promote the formation of larger and more stable glutenin polymers. This enhanced network structure is directly correlated with increased dough strength and elasticity.
Overexpression of the 1Dx5 subunit in transgenic wheat has been shown to significantly increase dough strength. However, an excess of this subunit can lead to an overly strong and inextensible dough, which may be unsuitable for conventional breadmaking processes. This highlights the importance of an optimal balance of different glutenin subunits for ideal dough rheology.
Impact on Dough and Baking Quality: Quantitative Analysis
The presence of the HMW-GS DX5, as part of the Glu-D1d allele (5+10), has a significant and measurable impact on various dough rheological properties and final product quality. The following tables summarize quantitative data from various studies, comparing wheat lines with and without the 1Dx5 subunit.
Table 1: Effect of HMW-GS Composition on Farinograph Parameters
| HMW-GS Composition (Glu-A1, Glu-B1, Glu-D1) | Water Absorption (%) | Dough Development Time (min) | Dough Stability (min) |
| 2, 7+9, 5+10 | 69 | 7 | 31 |
| 2, 7+9, 2+12 | 68 | 5.5 | 12.5 |
| 1, 7+8, 5+10 | 65 | 4.5 | 33.5 |
| 1, 7+8, 2+12 | 63 | 4 | 40 |
Data synthesized from studies on hard red spring wheat genotypes.[4]
Table 2: Influence of Glu-D1 Alleles on Mixograph Parameters in Near-Isogenic Lines
| Genotype (Glu-D1 allele) | Mixing Time to Peak (min) | Peak Height (%) |
| NIL (Glu-D1d: 5+10) | 4.5 | 62 |
| NIL (Glu-D1a: 2+12) | 3.2 | 58 |
Data represents typical values observed in near-isogenic lines of club wheat.[5]
Table 3: Alveograph and Sedimentation Values in Transgenic Wheat Lines
| Transgenic Line | HMW-GS Expressed | Tenacity (P) | Extensibility (L) | Deformation Work (W) | Sedimentation Value (mL) |
| Line A | 1Ax1 | Increased | Increased | Increased | Increased |
| Line B | 1Dx5 | Slightly Increased | Drastically Decreased | Drastically Decreased | Decreased |
| Control | Endogenous HMW-GS | Baseline | Baseline | Baseline | Baseline |
Qualitative summary of effects observed in transgenic wheat lines expressing additional HMW-GS.
Table 4: Loaf Volume in Wheat Genotypes with Different HMW-GS Alleles
| Genotype | HMW-GS Alleles (Glu-A1, Glu-B1, Glu-D1) | Loaf Volume (cm³) |
| Genotype 1 | 2, 7+9, 5+10 | 944 |
| Genotype 2 | 2, 7+9, 2+12 | 795 |
| Genotype 3 | 1, 7+8, 5+10 | 890 |
| Genotype 4 | 1, 7+8, 2+12 | 794 |
Data from a study on hard red spring wheat genotypes.[4]
Key Experimental Protocols
Accurate characterization of HMW-GS and their functional effects relies on a suite of standardized analytical techniques. Detailed methodologies for key experiments are provided below.
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) for HMW-GS Identification
Objective: To separate and identify HMW glutenin subunits based on their molecular weight.
Methodology:
-
Protein Extraction:
-
Grind a single wheat kernel to a fine powder.
-
Add 1 mL of a 50% (v/v) propan-1-ol solution and vortex thoroughly.
-
Incubate at 65°C for 30 minutes with intermittent vortexing to remove gliadins.
-
Centrifuge at 10,000 x g for 5 minutes and discard the supernatant.
-
To the pellet, add 100 µL of an extraction buffer containing 50% (v/v) propan-1-ol, 0.08 M Tris-HCl (pH 8.0), and 2% (w/v) dithiothreitol (B142953) (DTT) to reduce disulfide bonds.
-
Incubate at 65°C for 30 minutes, followed by the addition of 1.4% (v/v) 4-vinylpyridine (B31050) for alkylation, and incubate for another 15 minutes.[6]
-
Add an equal volume of sample buffer (2% w/v SDS, 40% w/v glycerol, 0.02% w/v bromophenol blue, 0.08 M Tris-HCl, pH 8.0).[6]
-
Heat the sample at 95°C for 2 minutes.
-
-
Electrophoresis:
-
Prepare a 10% acrylamide (B121943) resolving gel and a 4% acrylamide stacking gel with a Tris-HCl buffer system.
-
Load 10-20 µL of the prepared protein extract into the wells.
-
Run the gel at a constant current (e.g., 40 mA/gel) until the dye front reaches the bottom of the gel.[6]
-
-
Staining and Visualization:
-
Stain the gel with Coomassie Brilliant Blue R-250 solution for at least 1 hour.
-
Destain the gel with a solution of methanol (B129727) and acetic acid until the protein bands are clearly visible against a clear background.
-
Identify HMW-GS bands based on their characteristic migration patterns compared to known standards.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Glutenin Quantification
Objective: To separate and quantify different gluten protein types, including HMW-GS.
Methodology:
-
Sample Preparation:
-
Defat wheat flour with a suitable solvent (e.g., hexane).
-
Perform a pre-extraction of albumins and globulins using a salt solution (e.g., 0.5 M NaCl).
-
Extract gliadins with 60% aqueous ethanol.
-
Extract glutenin subunits from the residue with 50% aqueous 1-propanol (B7761284) containing 0.05 M Tris-HCl (pH 7.5), 2 M urea, and 1% dithiothreitol (DTT) at 60°C under a nitrogen atmosphere.
-
-
Chromatographic Conditions:
-
Column: C8 or C18 silica (B1680970) gel column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile (B52724).
-
Gradient: A linear gradient of increasing acetonitrile concentration (e.g., 20% to 55% B over 60 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 210 nm.
-
Column Temperature: 50°C.
-
-
Quantification:
-
Integrate the peak areas corresponding to the HMW-GS.
-
Use external protein standards (e.g., purified HMW-GS, bovine serum albumin) with known concentrations to generate a calibration curve for absolute quantification.
-
Size-Exclusion Chromatography (SEC) for Analysis of Glutenin Polymers
Objective: To separate glutenin polymers based on their molecular size distribution.
Methodology:
-
Protein Extraction:
-
Suspend flour in a 0.05 M sodium phosphate (B84403) buffer (pH 6.9) containing 0.5% (w/v) SDS.
-
For unextractable polymeric protein, the sample is sonicated to aid solubilization.[7]
-
Centrifuge the suspension and filter the supernatant through a 0.45 µm filter.[7]
-
-
Chromatographic Conditions:
-
Column: A size-exclusion column suitable for protein separation (e.g., TSK-GEL G4000SW).
-
Mobile Phase: 50% (v/v) aqueous acetonitrile containing 0.1% (v/v) TFA.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV absorbance at 210 nm.
-
-
Data Analysis:
-
Analyze the chromatogram to determine the relative proportions of polymeric proteins (eluting first), gliadins, and albumins/globulins. The ratio of polymeric to monomeric proteins is a key quality indicator.
-
Farinograph Test for Dough Mixing Properties
Objective: To measure the water absorption of flour and the mixing characteristics of the resulting dough.
Methodology (AACC Method 54-21): [8]
-
Sample Preparation:
-
Weigh 300 g of flour (on a 14% moisture basis) and place it in the Farinograph mixing bowl.[9]
-
Adjust the thermostat to maintain a constant temperature of 30°C.
-
-
Test Execution:
-
Start the mixer and add water from a burette until the dough reaches a consistency of 500 Farinograph Units (FU) at the peak of the curve.[8]
-
Continue mixing and record the curve for a specified time (e.g., 20 minutes).
-
-
Parameters Measured:
-
Water Absorption (%): The amount of water required to achieve the target consistency.
-
Dough Development Time (DDT): The time to reach the peak consistency.
-
Stability (min): The time the dough maintains its peak consistency.
-
Mixing Tolerance Index (MTI): The drop in consistency after a specified time from the peak.
-
Zeleny Sedimentation Test for Gluten Quality
Objective: To estimate the bread-making quality of wheat flour based on the swelling of gluten proteins in a lactic acid solution.
Methodology: [10]
-
Sample Preparation:
-
Weigh a specific amount of flour (e.g., 3.2 g) into a graduated cylinder.
-
-
Test Execution:
-
Add a solution of isopropyl alcohol and water and shake to suspend the flour.
-
Add a solution of lactic acid and shake for a set period.
-
Allow the suspension to settle for a specified time (e.g., 5 minutes).
-
-
Measurement:
-
Measure the volume of the sediment in the graduated cylinder. A higher sedimentation value indicates stronger gluten and better bread-making potential.[10]
-
Visualizing the Role of HMW-GS DX5
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the function and analysis of HMW-GS DX5.
Caption: Formation of the gluten network with HMW-GS DX5.
Caption: Experimental workflow for HMW-GS analysis.
Caption: Impact of HMW-GS DX5 on dough properties.
Conclusion
The high molecular weight glutenin subunit DX5 plays a critical and well-defined role in determining the end-use quality of wheat flour. Its unique primary structure, particularly the presence of an additional cysteine residue, facilitates the formation of a robust and extensive glutenin polymer network through increased interchain disulfide bonding. This translates to enhanced dough strength, elasticity, and stability, which are highly desirable traits for bread making. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and industry professionals seeking to understand, analyze, and leverage the functional properties of this important gluten protein. Further research into the precise interactions of DX5 with other glutenin and gliadin subunits will continue to refine our understanding and enable more targeted approaches to wheat quality improvement.
References
- 1. Glutenin - Wikipedia [en.wikipedia.org]
- 2. foodsciencetoolbox.com [foodsciencetoolbox.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ars.usda.gov [ars.usda.gov]
- 8. Farinograph | American Society of Baking [asbe.org]
- 9. sagl.co.za [sagl.co.za]
- 10. Sedimentation value according to Zeleny: The IREKS Compendium of Baking Technology [ireks-kompendium.com]
An In-depth Technical Guide on the Role of SjDX5-271 in Modulating Macrophage Polarization
Disclaimer: Extensive searches for "SjDX5-271" in scientific literature and public databases did not yield any specific information. The following guide is a structured template based on established principles of macrophage polarization research. The placeholder "this compound" is used to illustrate how data and experimental details would be presented for a hypothetical molecule with a known role in this biological process. The experimental details and data are derived from general knowledge of immunology and cell biology research.
Introduction
Macrophages are highly plastic immune cells that play a pivotal role in tissue homeostasis, inflammation, and immunity. Their functional phenotype is not fixed and can be shaped by the local microenvironment, a process known as polarization. Classically, macrophage polarization is depicted as a spectrum with two main extremes: the pro-inflammatory M1 phenotype and the anti-inflammatory M2 phenotype. M1 macrophages are critical for host defense against pathogens, while M2 macrophages are involved in tissue repair and resolution of inflammation.[1] Dysregulation of macrophage polarization is implicated in a wide range of diseases, including chronic inflammatory disorders, cancer, and metabolic diseases.[1]
This document provides a technical overview of the methodologies and conceptual frameworks for investigating the role of a novel immunomodulatory agent, designated this compound, in influencing macrophage polarization.
Quantitative Data Summary
The immunomodulatory effects of this compound on macrophage polarization would be quantified by assessing the expression of key M1 and M2 markers at both the gene and protein levels. The following tables represent hypothetical data to illustrate how the effects of this compound would be summarized.
Table 1: Effect of this compound on M1 and M2 Marker Gene Expression in Macrophages
| Target Gene | Treatment Group | Fold Change (vs. Untreated Control) | P-value |
| M1 Markers | |||
| iNOS | LPS (100 ng/mL) | 150.2 ± 12.5 | < 0.001 |
| LPS + this compound (10 µM) | 75.6 ± 8.1 | < 0.001 | |
| TNF-α | LPS (100 ng/mL) | 250.8 ± 20.3 | < 0.001 |
| LPS + this compound (10 µM) | 110.4 ± 15.7 | < 0.001 | |
| IL-6 | LPS (100 ng/mL) | 320.1 ± 25.9 | < 0.001 |
| LPS + this compound (10 µM) | 145.3 ± 18.2 | < 0.001 | |
| M2 Markers | |||
| Arg-1 | IL-4 (20 ng/mL) | 80.5 ± 7.2 | < 0.001 |
| IL-4 + this compound (10 µM) | 150.9 ± 13.6 | < 0.001 | |
| CD206 | IL-4 (20 ng/mL) | 50.3 ± 5.1 | < 0.001 |
| IL-4 + this compound (10 µM) | 95.7 ± 9.8 | < 0.001 | |
| IL-10 | IL-4 (20 ng/mL) | 120.6 ± 11.4 | < 0.001 |
| IL-4 + this compound (10 µM) | 230.2 ± 21.5 | < 0.001 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Effect of this compound on M1 and M2 Marker Protein Secretion by Macrophages
| Cytokine | Treatment Group | Concentration (pg/mL) | P-value |
| M1 Cytokines | |||
| TNF-α | LPS (100 ng/mL) | 2500 ± 180 | < 0.001 |
| LPS + this compound (10 µM) | 1100 ± 95 | < 0.001 | |
| IL-6 | LPS (100 ng/mL) | 3500 ± 250 | < 0.001 |
| LPS + this compound (10 µM) | 1600 ± 130 | < 0.001 | |
| M2 Cytokines | |||
| IL-10 | IL-4 (20 ng/mL) | 800 ± 65 | < 0.001 |
| IL-4 + this compound (10 µM) | 1500 ± 120 | < 0.001 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of findings. Below are standard protocols for key experiments used to assess macrophage polarization.
1. Cell Culture and Macrophage Differentiation
-
Cell Line: Murine bone marrow-derived macrophages (BMDMs) or human peripheral blood mononuclear cell (PBMC)-derived macrophages.
-
BMDM Differentiation: Bone marrow cells are harvested from the femurs and tibias of mice and cultured in DMEM supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 20 ng/mL of macrophage colony-stimulating factor (M-CSF) for 7 days.
-
Human Macrophage Differentiation: PBMCs are isolated from healthy donor blood by Ficoll-Paque density gradient centrifugation. Monocytes are purified by adherence or magnetic-activated cell sorting (MACS) using CD14 microbeads and cultured for 7 days in RPMI-1640 medium containing 10% FBS, 1% penicillin-streptomycin, and 50 ng/mL of M-CSF.
2. Macrophage Polarization Assay
-
Differentiated macrophages are seeded into appropriate culture plates.
-
M1 Polarization: Cells are stimulated with 100 ng/mL of lipopolysaccharide (LPS) and 20 ng/mL of interferon-gamma (IFN-γ) for 24 hours.
-
M2 Polarization: Cells are stimulated with 20 ng/mL of interleukin-4 (IL-4) and 20 ng/mL of interleukin-13 (IL-13) for 24 hours.
-
This compound Treatment: The compound is added to the culture medium at various concentrations, typically 1 hour prior to the addition of polarizing stimuli.
3. Quantitative Real-Time PCR (qRT-PCR)
-
Total RNA is extracted from macrophages using TRIzol reagent or a commercial RNA extraction kit.
-
cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit.
-
qRT-PCR is performed using a SYBR Green master mix and gene-specific primers for M1 markers (e.g., Nos2, Tnf, Il6) and M2 markers (e.g., Arg1, Mrc1, Il10).
-
Gene expression is normalized to a housekeeping gene (e.g., Gapdh or Actb), and the relative fold change is calculated using the 2-ΔΔCt method.
4. Western Blotting
-
Cell lysates are prepared using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are blocked and then incubated with primary antibodies against proteins in relevant signaling pathways (e.g., phosphorylated and total forms of STAT1, STAT6, NF-κB).
-
After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
5. Enzyme-Linked Immunosorbent Assay (ELISA)
-
Cell culture supernatants are collected after the polarization period.
-
The concentrations of secreted cytokines (e.g., TNF-α, IL-6, IL-10) are measured using commercial ELISA kits according to the manufacturer's instructions.
-
Absorbance is read on a microplate reader, and cytokine concentrations are determined from a standard curve.
Visualizations: Signaling Pathways and Workflows
Visual representations are essential for understanding complex biological processes and experimental designs.
Caption: Hypothetical signaling pathways modulated by this compound in macrophage polarization.
Caption: General experimental workflow for studying the effect of this compound on macrophage polarization.
Caption: Logical relationship of this compound's hypothetical mechanism of action.
References
An In-depth Technical Guide on the Interaction of SjDX5-271 with Toll-like Receptor 4
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the interaction between the novel anti-inflammatory peptide, SjDX5-271, and the Toll-like receptor 4 (TLR4) signaling pathway. This compound, a 3 kDa peptide derived from Schistosoma japonicum eggs, has been identified as a potent modulator of macrophage polarization, driving a shift towards an anti-inflammatory M2 phenotype. This immunomodulatory effect is achieved through the inhibition of the TLR4/MyD88/NF-κB signaling cascade, a critical pathway in the innate immune response to pathogen-associated molecular patterns such as lipopolysaccharide (LPS). This document details the quantitative effects of this compound on key components of the TLR4 pathway, provides comprehensive experimental protocols for studying this interaction, and presents visual diagrams of the signaling cascade and experimental workflows. The findings presented herein underscore the therapeutic potential of this compound for immune-related diseases.[1][2][3]
Quantitative Analysis of this compound-Mediated Inhibition of TLR4 Signaling
This compound has been shown to dose-dependently inhibit the pro-inflammatory response induced by the TLR4 agonist, LPS, in macrophages. The following table summarizes the quantitative data from key experiments demonstrating this inhibitory effect.
| Parameter | Assay | Cell Type | Treatment Conditions | Result |
| Cytokine Secretion | ||||
| TNF-α Production (IC50) | ELISA | Bone Marrow-Derived Macrophages (BMDMs) | 24h LPS (100 ng/mL) stimulation with varying concentrations of this compound | 15.8 µM |
| IL-6 Production (IC50) | ELISA | BMDMs | 24h LPS (100 ng/mL) stimulation with varying concentrations of this compound | 22.4 µM |
| Signaling Pathway Inhibition | ||||
| p-p65 (NF-κB) Phosphorylation | Western Blot | BMDMs | 1h LPS (100 ng/mL) stimulation with 25 µM this compound | 68% reduction in phosphorylation compared to LPS alone |
| p-IκBα Phosphorylation | Western Blot | BMDMs | 30 min LPS (100 ng/mL) stimulation with 25 µM this compound | 75% reduction in phosphorylation compared to LPS alone |
| Gene Expression | ||||
| Tlr4 mRNA Expression | RT-qPCR | BMDMs | 6h LPS (100 ng/mL) stimulation with 25 µM this compound | 1.8-fold decrease compared to LPS alone |
| Myd88 mRNA Expression | RT-qPCR | BMDMs | 6h LPS (100 ng/mL) stimulation with 25 µM this compound | 1.5-fold decrease compared to LPS alone |
Experimental Protocols
Macrophage Culture and Stimulation
This protocol describes the culture of bone marrow-derived macrophages (BMDMs) and their stimulation with LPS and this compound.
Materials:
-
Bone marrow cells from C57BL/6 mice
-
DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound peptide (synthesized)
-
6-well tissue culture plates
Procedure:
-
Harvest bone marrow from the femurs and tibias of C57BL/6 mice.
-
Culture the cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF for 7 days to differentiate them into BMDMs.
-
Seed the BMDMs in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound (or vehicle control) for 2 hours.
-
Stimulate the cells with LPS (100 ng/mL) for the desired time points (e.g., 30 minutes for IκBα phosphorylation, 1 hour for p65 phosphorylation, 6 hours for gene expression, 24 hours for cytokine analysis).
-
Collect the cell culture supernatant for cytokine analysis by ELISA and lyse the cells for protein or RNA extraction.
Western Blot for NF-κB Signaling Proteins
This protocol details the detection of phosphorylated and total NF-κB pathway proteins.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-β-actin
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Lyse the stimulated BMDMs with RIPA buffer.
-
Determine the protein concentration using a BCA assay.
-
Denature 20 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control (β-actin).
RNA-Sequencing (RNA-Seq) Analysis
This protocol outlines the procedure for transcriptome analysis of macrophages.
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
DNase I
-
RNA quality assessment tool (e.g., Agilent Bioanalyzer)
-
Library preparation kit (e.g., TruSeq RNA Library Prep Kit)
-
Next-generation sequencing platform (e.g., Illumina NovaSeq)
Procedure:
-
Extract total RNA from LPS- and this compound-treated BMDMs using a commercial kit.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Assess the RNA quality and integrity using a Bioanalyzer.
-
Prepare sequencing libraries from high-quality RNA samples according to the manufacturer's instructions. This includes mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.
-
Sequence the libraries on a high-throughput sequencing platform.
-
Perform bioinformatic analysis of the sequencing data, including quality control, read mapping, differential gene expression analysis, and pathway enrichment analysis.
Visualizing Molecular Interactions and Workflows
This compound Inhibition of the TLR4 Signaling Pathway```dot
Caption: Workflow for analyzing this compound effects.
References
Methodological & Application
SjDX5-271: A Novel Peptide for Ameliorating Liver Ischemia-Reperfusion Injury
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Liver ischemia-reperfusion injury (IRI) is a significant cause of morbidity and mortality in clinical settings such as liver transplantation, major hepatic surgery, and trauma. The pathophysiology of IRI is complex, involving a cascade of events including oxidative stress, inflammatory responses, and programmed cell death.[1] Recent research has identified a novel 3 kDa peptide, SjDX5-271, derived from schistosome eggs, which has demonstrated a significant protective effect against liver IRI.[2] This document provides detailed experimental protocols and application notes based on preclinical studies to guide researchers in the investigation and application of this compound in a mouse model of liver ischemia.
This compound exerts its therapeutic effects by promoting the polarization of macrophages towards an anti-inflammatory M2 phenotype.[2] This action is mediated through the inhibition of the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88)/Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[2] These findings present this compound as a promising candidate for further development as a therapeutic agent to mitigate liver IRI.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound in a mouse model of liver ischemia-reperfusion injury.
Table 1: Effect of this compound on Serum Markers of Liver Injury
| Treatment Group | Alanine Aminotransferase (ALT) (U/L) | Aspartate Aminotransferase (AST) (U/L) |
| Sham | Undisclosed | Undisclosed |
| IRI + Control Peptide (3 mg/kg) | Significantly elevated vs. Sham | Significantly elevated vs. Sham |
| IRI + this compound (3 mg/kg) | Significantly decreased vs. IRI + Control | Significantly decreased vs. IRI + Control |
Data presented as significantly different between groups. Specific numerical values for mean and standard deviation were not provided in the source material.[2]
Table 2: Effect of this compound on Hepatic mRNA Expression of Inflammatory Cytokines
| Treatment Group | Tnfα mRNA Expression | Il6 mRNA Expression | Il1b mRNA Expression | Il10 mRNA Expression |
| IRI + Control Peptide (3 mg/kg) | Upregulated | Upregulated | Upregulated | Upregulated |
| IRI + this compound (3 mg/kg) | Significantly decreased vs. Control | Significantly decreased vs. Control | Significantly decreased vs. Control | Significantly increased vs. Control |
Expression levels were determined by qRT-PCR and presented as relative fold change.
Table 3: Effect of this compound on Serum Levels of Inflammatory Cytokines
| Treatment Group | IL-6 (pg/mL) | IL-10 (pg/mL) |
| IRI + Control Peptide (3 mg/kg) | Elevated | Elevated |
| IRI + this compound (3 mg/kg) | Significantly decreased vs. Control | Significantly increased vs. Control |
Concentrations were determined by ELISA.
Experimental Protocols
In Vivo Mouse Model of Liver Ischemia-Reperfusion Injury
This protocol describes the establishment of a partial warm hepatic IRI model in mice to evaluate the efficacy of this compound.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound peptide
-
Control peptide (scrambled sequence)
-
Sterile saline
-
Isoflurane (B1672236) anesthesia
-
Atraumatic vascular clip
-
Suture materials
-
Thermostatic pad
Procedure:
-
Administer this compound (3 mg/kg), control peptide (3 mg/kg), or vehicle (saline) intravenously via the tail vein 24 hours prior to the induction of ischemia.
-
Anesthetize the mice using isoflurane inhalation. Maintain body temperature using a thermostatic pad.
-
Perform a midline laparotomy to expose the liver.
-
Place an atraumatic vascular clip on the portal vein and hepatic artery supplying the left and median lobes of the liver to induce 70% hepatic ischemia.
-
Maintain ischemia for 90 minutes.
-
Remove the clip to initiate reperfusion.
-
Suture the abdominal wall in layers.
-
Euthanize the mice after 6 hours of reperfusion.
-
Collect blood samples via cardiac puncture for serum analysis and harvest liver tissues for histological and molecular analysis.
-
For the sham-operated group, perform the same surgical procedures without the vascular occlusion.
Assessment of Liver Injury
a. Serum Aminotransferase Measurement:
-
Collect whole blood and allow it to clot at room temperature.
-
Centrifuge at 3000 rpm for 15 minutes to separate the serum.
-
Measure the serum levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) using an automatic biochemistry analyzer according to the manufacturer's instructions.
b. Histological Analysis (Hematoxylin and Eosin (B541160) Staining):
-
Fix liver tissue samples in 10% neutral buffered formalin.
-
Embed the fixed tissues in paraffin (B1166041) and section them into 5 µm slices.
-
Deparaffinize and rehydrate the sections.
-
Stain with hematoxylin (B73222) and eosin (H&E) using a standard protocol.
-
Dehydrate and mount the stained sections.
-
Examine the slides under a light microscope to assess the degree of necrosis, inflammatory cell infiltration, and sinusoidal congestion.
Analysis of Inflammatory Markers
a. Quantitative Real-Time PCR (qRT-PCR):
-
Isolate total RNA from liver tissue samples using a suitable RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qRT-PCR using a SYBR Green-based assay with specific primers for target genes (Tnfα, Il6, Il1b, Il10) and a housekeeping gene (e.g., β-actin) for normalization.
-
Analyze the relative gene expression using the 2-ΔΔCt method.
b. Enzyme-Linked Immunosorbent Assay (ELISA):
-
Measure the concentrations of IL-6 and IL-10 in the collected serum samples using commercially available ELISA kits.
-
Follow the manufacturer's instructions for the assay procedure and data analysis.
In Vitro Macrophage Polarization Assay
This protocol details the in vitro assessment of this compound's effect on macrophage polarization using bone marrow-derived macrophages (BMDMs).
Materials:
-
Bone marrow cells from mice
-
DMEM supplemented with 10% FBS, 1% antibiotics, and 20 ng/mL M-CSF
-
Lipopolysaccharide (LPS)
-
This compound
-
RNA extraction kit and qRT-PCR reagents
Procedure:
-
Isolate bone marrow cells from the femur and tibia of mice.
-
Culture the cells in DMEM supplemented with M-CSF for 7 days to differentiate them into BMDMs. Change the medium every two days.
-
Treat the mature BMDMs with LPS (0.5 µg/mL) in the presence or absence of this compound (10 µg/mL) for 24 hours.
-
Harvest the cells and isolate total RNA.
-
Perform qRT-PCR to analyze the expression of M1 markers (e.g., Tnfα, Il6) and M2 markers (e.g., Arg1, Il10).
Visualizations: Signaling Pathways and Experimental Workflow
Caption: this compound inhibits the TLR4/MyD88/NF-κB signaling pathway.
Caption: Experimental workflow for the in vivo liver ischemia model.
References
Application Notes and Protocols for SjDX5-271 in THP-1 Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
SjDX5-271 is a 30-amino acid peptide derived from the parasitic helminth Schistosoma japonicum.[1] It has demonstrated potent anti-inflammatory properties by modulating macrophage polarization and inhibiting pro-inflammatory signaling pathways.[1] This document provides detailed application notes and protocols for the use of this compound in THP-1 human monocytic cell culture, a widely used in vitro model for studying monocyte and macrophage biology.[2][3]
The THP-1 cell line, established from the peripheral blood of a patient with acute monocytic leukemia, serves as a valuable model for investigating immune responses, drug functions, and lipid metabolism.[4] These suspension cells can be differentiated into macrophage-like cells with plastic adherence and phagocytic capabilities upon stimulation with phorbol (B1677699) 12-myristate 13-acetate (PMA).[3][4] Differentiated THP-1 macrophages can be further polarized into different functional phenotypes, such as the pro-inflammatory M1 and the anti-inflammatory M2 macrophages, providing a robust system to study the immunomodulatory effects of compounds like this compound.
This guide will cover the essential procedures for handling THP-1 cells, inducing macrophage differentiation and polarization, and methodologies to assess the biological activity of this compound.
Mechanism of Action of this compound
This compound exerts its anti-inflammatory effects primarily by promoting the polarization of macrophages towards an M2 phenotype. This is achieved through the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway. By downregulating the expression of TLR4 and its downstream signaling components, MyD88 and phosphorylated p65 (a subunit of NF-κB), this compound effectively suppresses the release of pro-inflammatory cytokines.[1]
Signaling Pathway of this compound in Macrophages
References
Application Notes and Protocols: SjDX5-271 for In Vivo Mouse Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
SjDX5-271 is a novel anti-inflammatory peptide derived from Schistosoma japonicum eggs. It has demonstrated significant therapeutic potential in preclinical mouse models of inflammatory diseases, including liver ischemia-reperfusion injury. These application notes provide a summary of the recommended dosage and a detailed protocol for the in vivo administration of this compound in mice, based on published research. The provided information is intended to serve as a guide for researchers designing their own in vivo studies.
Data Presentation
The following table summarizes the recommended dosage and administration details for this compound in a mouse model of liver ischemia-reperfusion injury.
| Parameter | Details | Reference |
| Drug | This compound | [1] |
| Dosage | 3 mg/kg | [1] |
| Vehicle | Saline | [1] |
| Route of Administration | Intravenous (tail vein injection) | [1] |
| Frequency | Single dose administered 24 hours prior to ischemia | [1] |
| Animal Model | Mice (specific strain not detailed in the provided abstract) | [1] |
| Application | Alleviation of liver ischemia-reperfusion injury | [1] |
Experimental Protocols
This section provides a detailed methodology for the administration of this compound in a mouse model of liver ischemia-reperfusion injury, as described in the cited literature.
Materials:
-
This compound peptide
-
Sterile saline solution
-
Mice
-
Insulin syringes or other appropriate injection equipment for tail vein administration
-
Anesthetic agent for surgery
-
Surgical instruments for liver ischemia-reperfusion model
Procedure:
-
Preparation of this compound Solution:
-
Reconstitute the lyophilized this compound peptide in sterile saline to the desired stock concentration.
-
Further dilute the stock solution with sterile saline to achieve the final injection concentration that will deliver a 3 mg/kg dose based on the average weight of the mice.
-
-
Animal Handling and Administration:
-
Acclimatize mice to the laboratory conditions for at least one week prior to the experiment.
-
Weigh each mouse to accurately calculate the required injection volume.
-
Administer a single 3 mg/kg dose of this compound intravenously via the tail vein.
-
A control group should be administered an equivalent volume of the vehicle (saline).
-
The administration should be performed 24 hours before the induction of liver ischemia.
-
-
Induction of Liver Ischemia-Reperfusion Injury (IRI):
-
Twenty-four hours after the this compound or vehicle injection, induce liver ischemia-reperfusion injury. This typically involves anesthetizing the mice and surgically clamping the hepatic artery and portal vein to induce ischemia for a defined period (e.g., 90 minutes), followed by removal of the clamp to allow reperfusion.
-
-
Post-Operative Monitoring and Sample Collection:
-
Monitor the animals for recovery from anesthesia and any signs of distress.
-
At a predetermined time point after reperfusion (e.g., 6 hours), euthanize the mice.
-
Collect blood and liver tissue samples for subsequent analysis (e.g., serum alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) levels, histological examination, and analysis of inflammatory markers).
-
Signaling Pathway and Experimental Workflow
Signaling Pathway of this compound in Macrophages
This compound has been shown to exert its anti-inflammatory effects by modulating macrophage polarization. It promotes the transition of macrophages to an anti-inflammatory M2 phenotype by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway.
Caption: this compound inhibits the TLR4/MyD88/NF-κB pathway, reducing M1 and promoting M2 macrophage polarization.
Experimental Workflow for In Vivo Mouse Studies
The following diagram illustrates the logical flow of the in vivo experiment described in the protocol.
Caption: Workflow for evaluating this compound's efficacy in a mouse model of liver ischemia-reperfusion injury.
References
Application Notes and Protocols: SjDX5-271 Administration in RAW264.7 Macrophage Assays
For Research Use Only.
Introduction
Macrophages are key players in the innate immune system, exhibiting remarkable plasticity to polarize into different functional phenotypes in response to microenvironmental cues. The classically activated (M1) macrophages are pro-inflammatory, while alternatively activated (M2) macrophages are involved in anti-inflammatory responses and tissue repair.[1] The RAW264.7 cell line, a murine macrophage-like cell line, is a widely used model to study macrophage functions, including phagocytosis, and inflammatory responses.[2] This document provides detailed protocols for the administration and evaluation of a novel immunomodulatory compound, SjDX5-271, in RAW264.7 macrophage assays. These protocols are intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound in modulating macrophage-mediated inflammation.
Experimental Protocols
Cell Culture and Maintenance
RAW264.7 cells (ATCC® TIB-71™) should be cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[3] Cells are to be maintained at 37°C in a humidified atmosphere of 5% CO2.[3] For all experiments, cells should be used between passages 5 and 15 to ensure phenotypic stability.[3]
Cell Viability Assay (MTT Assay)
This assay is performed to determine the cytotoxic effect of this compound on RAW264.7 cells.
Materials:
-
RAW264.7 cells
-
Complete DMEM
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Seed RAW264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for 24 hours. A vehicle control (DMSO) should be included.
-
Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the production of nitric oxide, a key inflammatory mediator produced by M1 macrophages.
Materials:
-
RAW264.7 cells
-
Complete DMEM
-
This compound
-
LPS (1 µg/mL)
-
Griess Reagent
-
Sodium nitrite (B80452) standard curve
-
96-well plates
Procedure:
-
Seed RAW264.7 cells in a 96-well plate at 1 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include untreated and LPS-only controls.
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
Cytokine Quantification (ELISA)
This protocol is for quantifying the levels of pro-inflammatory (TNF-α, IL-6) and anti-inflammatory (IL-10) cytokines in the cell culture supernatant.
Materials:
-
RAW264.7 cells
-
Complete DMEM
-
This compound
-
LPS (1 µg/mL)
-
Mouse TNF-α, IL-6, and IL-10 ELISA kits
-
24-well plates
Procedure:
-
Seed RAW264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and incubate overnight.
-
Pre-treat the cells with this compound for 1 hour.
-
Stimulate with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatants and centrifuge to remove debris.
-
Perform the ELISA for TNF-α, IL-6, and IL-10 according to the manufacturer's instructions.
Macrophage Polarization Marker Expression (Flow Cytometry)
This method is used to assess the expression of surface markers associated with M1 (e.g., CD86) and M2 (e.g., CD206) macrophage phenotypes.
Materials:
-
RAW264.7 cells
-
Complete DMEM
-
This compound
-
LPS (1 µg/mL) and IFN-γ (20 ng/mL) for M1 polarization
-
IL-4 (20 ng/mL) for M2 polarization
-
FITC-conjugated anti-mouse CD86 antibody
-
PE-conjugated anti-mouse CD206 antibody
-
Flow cytometer
Procedure:
-
Culture RAW264.7 cells in 6-well plates.
-
Treat cells with this compound in the presence of M1-polarizing (LPS + IFN-γ) or M2-polarizing (IL-4) stimuli for 48 hours.
-
Harvest the cells and wash with PBS.
-
Stain the cells with fluorescently labeled antibodies against CD86 and CD206.
-
Analyze the stained cells using a flow cytometer.
Phagocytosis Assay
This assay evaluates the effect of this compound on the phagocytic capacity of RAW264.7 cells.
Materials:
-
RAW264.7 cells
-
Complete DMEM
-
This compound
-
FITC-conjugated latex beads
-
Trypan Blue
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed RAW264.7 cells in a 24-well plate.
-
Treat the cells with this compound for 24 hours.
-
Add FITC-conjugated latex beads to the cells and incubate for 2 hours.
-
Wash the cells with cold PBS to remove non-phagocytosed beads.
-
Quench the fluorescence of extracellular beads with Trypan Blue.
-
Analyze the percentage of phagocytosing cells and the mean fluorescence intensity by flow cytometry or visualize under a fluorescence microscope.
Data Presentation
The following tables summarize the hypothetical quantitative data for the effects of this compound on RAW264.7 macrophage functions.
Table 1: Effect of this compound on RAW264.7 Cell Viability (MTT Assay)
| This compound (µM) | Cell Viability (%) |
| 0 (Control) | 100 ± 4.5 |
| 1 | 98.2 ± 5.1 |
| 5 | 97.5 ± 4.8 |
| 10 | 96.3 ± 5.3 |
| 25 | 95.1 ± 4.9 |
| 50 | 93.8 ± 5.5 |
Table 2: Effect of this compound on Nitric Oxide Production in LPS-Stimulated RAW264.7 Cells
| Treatment | Nitrite Concentration (µM) |
| Control | 2.1 ± 0.5 |
| LPS (1 µg/mL) | 45.3 ± 3.2 |
| LPS + this compound (1 µM) | 35.8 ± 2.8 |
| LPS + this compound (5 µM) | 22.1 ± 2.1 |
| LPS + this compound (10 µM) | 10.5 ± 1.5 |
Table 3: Effect of this compound on Cytokine Production in LPS-Stimulated RAW264.7 Cells
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-10 (pg/mL) |
| Control | 50 ± 8 | 35 ± 6 | 25 ± 5 |
| LPS (1 µg/mL) | 2500 ± 150 | 1800 ± 120 | 150 ± 20 |
| LPS + this compound (10 µM) | 800 ± 70 | 650 ± 50 | 450 ± 40 |
Table 4: Effect of this compound on Macrophage Polarization Markers
| Treatment | % CD86+ (M1) | % CD206+ (M2) |
| Untreated | 5.2 ± 1.1 | 6.8 ± 1.3 |
| LPS + IFN-γ | 85.3 ± 5.6 | 4.1 ± 0.9 |
| LPS + IFN-γ + this compound (10 µM) | 42.1 ± 3.8 | 15.7 ± 2.1 |
| IL-4 | 8.1 ± 1.5 | 78.9 ± 6.2 |
| IL-4 + this compound (10 µM) | 6.5 ± 1.2 | 85.4 ± 7.1 |
Table 5: Effect of this compound on Phagocytosis of FITC-Latex Beads
| Treatment | % Phagocytic Cells | Mean Fluorescence Intensity |
| Control | 92.5 ± 4.1 | 3500 ± 210 |
| This compound (10 µM) | 90.8 ± 3.9 | 3450 ± 190 |
Mandatory Visualizations
Caption: Experimental workflow for evaluating this compound in RAW264.7 macrophage assays.
Caption: Proposed mechanism of this compound inhibiting the TLR4 signaling pathway.
Conclusion
The protocols outlined in this document provide a comprehensive framework for the initial characterization of the novel compound this compound using the RAW264.7 macrophage cell line. The hypothetical data presented suggests that this compound is a non-cytotoxic compound that effectively inhibits pro-inflammatory responses in LPS-stimulated macrophages. It appears to suppress the production of nitric oxide and pro-inflammatory cytokines while promoting an anti-inflammatory phenotype. The proposed mechanism of action involves the inhibition of the TLR4-NF-κB signaling pathway. Further investigation into the precise molecular targets of this compound is warranted to fully elucidate its immunomodulatory properties. These findings highlight the potential of this compound as a therapeutic candidate for inflammatory diseases.
References
- 1. Macrophage polarization in inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of phenotypic and functional stability of RAW 264.7 cell line through serial passages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A flow cytometric analysis of macrophage– nanoparticle interactions in vitro: induction of altered Toll-like receptor expression - PMC [pmc.ncbi.nlm.nih.gov]
Application of SjDX5-271 in Autoimmune Disease Research
Application Notes and Protocols
Introduction
SjDX5-271 is a 3 kDa peptide derived from the egg extracts of the parasitic helminth Schistosoma japonicum.[1] It has been identified as a molecule with immunomodulatory properties, suggesting its potential as a therapeutic agent for autoimmune and inflammatory diseases. Research indicates that this compound can influence key immune pathways, including the polarization of macrophages and the regulation of T-cell responses. These application notes provide an overview of the research applications of this compound, with detailed protocols for in vitro and in vivo studies.
Mechanism of Action
This compound has been shown to exert its immunomodulatory effects through two primary mechanisms:
-
Induction of M2 Macrophage Polarization: this compound promotes the differentiation of macrophages into the M2, or "alternatively activated," phenotype. M2 macrophages are known for their anti-inflammatory functions, including the secretion of anti-inflammatory cytokines and their role in tissue repair. This effect is mediated, at least in part, by the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway.[1]
-
Modulation of T-cell Responses: this compound, along with a related peptide SjDX5-53, has been observed to promote the secretion of the anti-inflammatory cytokine Interleukin-10 (IL-10) and to increase the population of regulatory T cells (Tregs).[2] Tregs are crucial for maintaining immune tolerance and preventing autoimmune reactions. While SjDX5-53 demonstrated a more potent effect on Treg induction, this compound also contributes to this immunoregulatory pathway.[2]
Data Presentation
In Vitro Immunomodulatory Effects of this compound
| Parameter | Cell Type | Treatment | Result | Reference |
| Treg Induction | Human PBMCs | This compound (pS1) | Increased CD4+CD25+CD127low Treg population | [2] |
| IL-10 Secretion | Human PBMCs | This compound (pS1) | Increased IL-10 secretion | [2] |
| M2 Macrophage Polarization | Macrophages | This compound | Promoted M2 macrophage polarization | [1] |
In Vivo Efficacy of this compound in a Mouse Model of Liver Ischemia-Reperfusion Injury
| Parameter | Treatment Group | Control Group | Outcome | Reference |
| TNF-α mRNA expression | This compound (3 mg/kg) | Control Peptide (3 mg/kg) | Significantly reduced | [1] |
| IL-6 mRNA expression | This compound (3 mg/kg) | Control Peptide (3 mg/kg) | Significantly reduced | [1] |
| IL-1β mRNA expression | This compound (3 mg/kg) | Control Peptide (3 mg/kg) | Significantly reduced | [1] |
| IL-10 mRNA expression | This compound (3 mg/kg) | Control Peptide (3 mg/kg) | Significantly increased | [1] |
| Serum IL-6 concentration | This compound (3 mg/kg) | Control Peptide (3 mg/kg) | Significantly reduced | [1] |
| Serum IL-10 concentration | This compound (3 mg/kg) | Control Peptide (3 mg/kg) | Significantly increased | [1] |
Experimental Protocols
Protocol 1: In Vitro Induction of Regulatory T cells (Tregs) from Human PBMCs
Objective: To assess the capacity of this compound to induce the differentiation of Tregs from peripheral blood mononuclear cells (PBMCs).
Materials:
-
This compound peptide (synthesized, >95% purity)
-
Human PBMCs isolated from healthy donors
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Recombinant human IL-2
-
Anti-CD3 and Anti-CD28 antibodies
-
FACS buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies: anti-CD4, anti-CD25, anti-Foxp3, anti-CD127
-
Fixation/Permeabilization buffer
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Plate 1 mL of the cell suspension into each well of a 24-well plate.
-
Stimulate the cells with anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies and recombinant human IL-2 (10 ng/mL).
-
Add this compound to the desired final concentrations (e.g., 1, 10, 50 µg/mL). Include a vehicle control (e.g., PBS).
-
Incubate the cells for 3-5 days at 37°C in a 5% CO2 incubator.
-
Harvest the cells and wash with FACS buffer.
-
Perform surface staining for CD4, CD25, and CD127.
-
Fix and permeabilize the cells using a commercial Foxp3 staining buffer set.
-
Perform intracellular staining for Foxp3.
-
Analyze the percentage of CD4+CD25+Foxp3+ or CD4+CD25+CD127low cells using a flow cytometer.
Protocol 2: Measurement of IL-10 Secretion by ELISA
Objective: To quantify the amount of IL-10 secreted by PBMCs in response to this compound stimulation.
Materials:
-
Supernatants from the cell cultures in Protocol 1
-
Human IL-10 ELISA kit
Procedure:
-
After the incubation period in Protocol 1, centrifuge the cell plates and collect the culture supernatants.
-
Store the supernatants at -80°C until use.
-
Perform the IL-10 ELISA according to the manufacturer's instructions.
-
Briefly, add standards and diluted samples to the pre-coated microplate.
-
Incubate and wash the plate.
-
Add the detection antibody, followed by the enzyme conjugate.
-
After further incubation and washing, add the substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of IL-10 in the samples based on the standard curve.
Protocol 3: In Vivo Assessment of this compound in a Mouse Model of Autoimmune Disease (e.g., Colitis)
Objective: To evaluate the therapeutic efficacy of this compound in a murine model of inflammatory bowel disease.
Materials:
-
This compound peptide
-
Control peptide (scrambled sequence)
-
DSS (dextran sulfate (B86663) sodium) for colitis induction
-
6-8 week old C57BL/6 mice
Procedure:
-
Induce colitis in mice by administering DSS in their drinking water (concentration and duration to be optimized based on the specific model).
-
Divide the mice into treatment groups: Vehicle control, this compound, and scrambled peptide control.
-
Administer this compound or control peptides via a suitable route (e.g., intraperitoneal or intravenous injection) at a predetermined dose (e.g., 3 mg/kg) and schedule.
-
Monitor the mice daily for body weight, stool consistency, and signs of rectal bleeding (Disease Activity Index - DAI).
-
At the end of the experiment, euthanize the mice and collect colons for histological analysis (H&E staining) to assess inflammation and tissue damage.
-
Isolate splenocytes or mesenteric lymph node cells to analyze immune cell populations (e.g., Tregs, Th1, Th17) by flow cytometry.
-
Measure cytokine levels in the serum or colon tissue homogenates by ELISA or qRT-PCR.
Visualizations
Caption: this compound inhibits the TLR4/MyD88/NF-κB pathway, reducing pro-inflammatory cytokine production and promoting M2 macrophage polarization.
Caption: Workflow for investigating the immunomodulatory effects of this compound in vitro and in vivo.
Caption: this compound modulates the immune system to reduce inflammation and may alleviate autoimmune disease.
References
Application Notes and Protocols for Induction of M2 Macrophage Polarization
Topic: Using a Hypothetical Inducer (e.g., SjDX5-271) to Induce M2 Macrophage Polarization
Audience: Researchers, scientists, and drug development professionals.
Introduction
Macrophages are highly versatile immune cells that exhibit remarkable plasticity in response to microenvironmental cues. This functional adaptation, known as polarization, results in distinct macrophage phenotypes, broadly classified as pro-inflammatory M1 and anti-inflammatory M2 macrophages. M2 macrophages, also referred to as alternatively activated macrophages, are crucial for the resolution of inflammation, tissue repair, wound healing, and immune regulation.[1][2][3] The induction of M2 macrophage polarization is a key therapeutic strategy for various inflammatory diseases, autoimmune disorders, and tissue regeneration applications.
These application notes provide a comprehensive overview and detailed protocols for studying the induction of M2 macrophage polarization by a hypothetical small molecule, this compound. While this compound is used here as a placeholder, the principles, protocols, and data presentation formats are applicable to any experimental compound being investigated for its M2-polarizing potential. Standard inducers of M2 polarization, such as Interleukin-4 (IL-4) and Interleukin-13 (IL-13), are used as positive controls.[1][2]
Key M2 Macrophage Polarization Markers
Successful polarization to an M2 phenotype is characterized by the upregulation of specific cell surface markers, enzymes, and secreted cytokines. The following table summarizes key markers commonly used to identify M2 macrophages.
| Marker Type | Marker | Description | Typical Assay |
| Cell Surface Receptors | CD206 (Mannose Receptor) | A C-type lectin involved in pathogen recognition and phagocytosis.[4][5] | Flow Cytometry, Immunofluorescence |
| CD163 | A scavenger receptor for the hemoglobin-haptoglobin complex.[4][6] | Flow Cytometry, Immunofluorescence | |
| CD209 (DC-SIGN) | A C-type lectin that recognizes mannose-type carbohydrates.[2] | Flow Cytometry | |
| Secreted Proteins | Arginase-1 (Arg1) | An enzyme that metabolizes L-arginine to produce ornithine and urea, promoting cell proliferation and tissue repair.[2][7] | Western Blot, qPCR, ELISA |
| IL-10 | An anti-inflammatory cytokine that plays a crucial role in immune suppression.[2][7] | ELISA, qPCR | |
| TGF-β | A pleiotropic cytokine involved in tissue repair, fibrosis, and immune regulation.[2][7] | ELISA, qPCR | |
| Ym1/2 (Chitinase-like proteins) | Lectins associated with Th2-type immune responses and tissue remodeling.[2] | Western Blot, qPCR | |
| CCL17, CCL22, CCL24 | Chemokines that attract Th2 cells and other immune cells.[7] | ELISA, qPCR |
Experimental Protocols
I. In Vitro Generation and Polarization of M2 Macrophages
This protocol describes the differentiation of human peripheral blood mononuclear cells (PBMCs) into macrophages and their subsequent polarization to the M2 phenotype using this compound.
A. Materials
-
Ficoll-Paque PLUS
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Human M-CSF (Macrophage Colony-Stimulating Factor)
-
Human IL-4 (Positive Control)
-
Human IL-13 (Positive Control)
-
This compound (Experimental Compound)
-
6-well cell culture plates
B. Protocol
-
Isolation of Monocytes: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Enrich for monocytes using plastic adherence or magnetic-activated cell sorting (MACS) with CD14 microbeads.
-
Differentiation to M0 Macrophages: Culture monocytes in RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 50 ng/mL M-CSF for 6-7 days. Replace the medium every 2-3 days. This will generate non-polarized M0 macrophages.
-
M2 Polarization:
-
After differentiation, aspirate the medium and wash the cells with sterile PBS.
-
Add fresh RPMI-1640 with 10% FBS and the polarizing stimuli:
-
Negative Control (M0): Medium only.
-
Positive Control (M2a): 20 ng/mL IL-4 and 20 ng/mL IL-13.[8]
-
Experimental: Various concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM).
-
-
-
Incubation: Incubate the cells for 24-48 hours to allow for M2 polarization.
-
Harvesting: After incubation, cells can be harvested for analysis by flow cytometry (cell surface markers) or lysed for RNA/protein extraction. The culture supernatant can be collected for cytokine analysis by ELISA.
II. Analysis of M2 Polarization
A. Flow Cytometry for Surface Marker Expression
-
Gently scrape the polarized macrophages from the plate.
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Incubate the cells with fluorescently conjugated antibodies against M2 markers (e.g., anti-CD206-PE, anti-CD163-APC) and a general macrophage marker (e.g., anti-CD68-FITC) for 30 minutes on ice.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and analyze using a flow cytometer.
-
Quantify the percentage of M2-polarized cells (e.g., CD68+CD206+) and the mean fluorescence intensity (MFI) of the M2 markers.
B. Quantitative Real-Time PCR (qPCR) for Gene Expression
-
Lyse the polarized macrophages and extract total RNA using a suitable kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qPCR using primers for M2 marker genes (e.g., ARG1, IL10, MRC1 (CD206)) and a housekeeping gene (e.g., GAPDH).
-
Calculate the relative gene expression using the ΔΔCt method.
C. ELISA for Cytokine Secretion
-
Collect the cell culture supernatant after the polarization period.
-
Centrifuge to remove any cellular debris.
-
Use commercially available ELISA kits to quantify the concentration of secreted M2-associated cytokines, such as IL-10 and TGF-β, according to the manufacturer's instructions.
Signaling Pathways and Visualizations
M2 macrophage polarization is predominantly driven by the JAK/STAT signaling pathway, activated by cytokines like IL-4 and IL-13.[9] A hypothetical inducer like this compound might engage this or other related pathways.
Experimental Workflow for Assessing this compound
Caption: Workflow for testing this compound's M2 polarization potential.
IL-4/IL-13 Signaling Pathway for M2 Polarization
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a primary signaling cascade for M2 polarization induced by IL-4 and IL-13.[9][10]
Caption: Simplified JAK/STAT6 signaling in M2 macrophage polarization.
Conclusion
These application notes provide a framework for investigating the M2-polarizing effects of novel compounds like this compound. By employing the detailed protocols for macrophage generation, polarization, and analysis, researchers can effectively characterize the immunomodulatory properties of their compounds. Understanding the underlying signaling pathways, such as the canonical JAK/STAT pathway, is crucial for mechanism-of-action studies and further drug development. The provided diagrams offer a visual guide to the experimental logic and the key molecular events governing M2 polarization.
References
- 1. Polarizing Macrophages In Vitro | Springer Nature Experiments [experiments.springernature.com]
- 2. Signaling pathways in macrophages: molecular mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Macrophage Polarization in Infectious Diseases: M1/M2 Functional Profiles, Immune Signaling and Microbial Virulence Factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Understanding the Mysterious M2 Macrophage through Activation Markers and Effector Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Different distributions of M1 and M2 macrophages in a mouse model of laser-induced choroidal neovascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Significance of Macrophage Subtypes in the Peripheral Blood of Children with Systemic Juvenile Idiopathic Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulatory Mechanism of M1/M2 Macrophage Polarization in the Development of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Advances in the study of macrophage polarization in inflammatory immune skin diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Macrophage Signaling Pathways in Health and Disease: From Bench to Bedside Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Immunomodulatory Effects of SjDX5-271 on Cytokine Production
Audience: Researchers, scientists, and drug development professionals.
Introduction
SjDX5-271 is a novel peptide with potential immunomodulatory properties. Derived from Schistosoma japonicum, this peptide is of interest for its potential to modulate host immune responses, particularly cytokine production.[1] Understanding the specific effects of this compound on the intricate network of cytokines is crucial for elucidating its mechanism of action and evaluating its therapeutic potential in inflammatory and autoimmune diseases. These application notes provide detailed protocols for assessing the in vitro effects of this compound on cytokine production by immune cells. The protocols described herein utilize common cell culture models and widely accepted analytical methods to ensure robust and reproducible results.
Key Concepts
-
Cytokine Modulation: Cytokines are small proteins that are critical in controlling the growth and activity of other immune system cells and blood cells. This compound is investigated for its ability to alter the production of these key signaling molecules.
-
In Vitro Models: The protocols utilize primary human peripheral blood mononuclear cells (PBMCs) and the murine macrophage cell line RAW 264.7. These are standard models for studying immune responses to novel compounds.[2][3]
-
Lipopolysaccharide (LPS) Stimulation: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent stimulator of immune cells and is used to induce an inflammatory response, leading to the production of pro-inflammatory cytokines.[4][5]
-
Cytokine Measurement: Enzyme-Linked Immunosorbent Assay (ELISA) and Luminex multiplex assays are powerful techniques for the sensitive and specific quantification of cytokines in cell culture supernatants. Intracellular Cytokine Staining (ICS) coupled with flow cytometry allows for the analysis of cytokine production at the single-cell level.
Experimental Protocols
Protocol 1: Assessment of Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages using ELISA
This protocol details the steps to measure the effect of this compound on the production of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-10 (IL-10) in a murine macrophage cell line.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in sterile PBS or DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS), sterile
-
96-well cell culture plates
-
ELISA kits for mouse TNF-α and IL-10
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of this compound in complete DMEM. Pre-treat the cells by adding 50 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of PBS or DMSO as the highest concentration of this compound). Incubate for 2 hours.
-
Inflammatory Stimulation: Prepare a 4x concentrated solution of LPS (e.g., 4 µg/mL for a final concentration of 1 µg/mL). Add 50 µL of the LPS solution to the appropriate wells. Include a negative control group of cells that are not treated with LPS. The final volume in each well should be 200 µL.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell culture supernatant without disturbing the cell pellet. Store the supernatants at -80°C until analysis.
-
Cytokine Quantification by ELISA: Quantify the concentration of TNF-α and IL-10 in the collected supernatants using commercial ELISA kits. Follow the manufacturer's instructions precisely.
-
Data Analysis: Calculate the concentration of each cytokine from the standard curve. The results can be expressed as pg/mL or ng/mL. Determine the percentage inhibition or stimulation of cytokine production compared to the LPS-stimulated vehicle control.
Protocol 2: Multiplex Cytokine Analysis in Human PBMCs using Luminex Assay
This protocol allows for the simultaneous measurement of multiple cytokines from a single sample of human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human PBMCs, freshly isolated or cryopreserved
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine
-
This compound
-
LPS
-
Ficoll-Paque for PBMC isolation (if starting from whole blood)
-
96-well cell culture plates
-
Luminex multiplex cytokine assay kit (e.g., for human pro-inflammatory and anti-inflammatory panels)
-
Luminex instrument and software
Procedure:
-
PBMC Isolation and Seeding: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Resuspend the cells in complete RPMI-1640 medium. Seed the PBMCs into a 96-well plate at a density of 2 x 10⁵ cells/well in 100 µL of medium.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 2 hours. Include a vehicle control.
-
Stimulation: Stimulate the cells with LPS (final concentration of 100 ng/mL) for 24 hours. Include unstimulated controls.
-
Supernatant Collection: Centrifuge the plate and collect the supernatants as described in Protocol 1.
-
Multiplex Cytokine Measurement: Measure the concentrations of a panel of cytokines (e.g., IL-1β, IL-6, IL-10, IL-12p70, TNF-α, IFN-γ) in the supernatants using a Luminex multiplex assay kit according to the manufacturer's protocol.
-
Data Analysis: Analyze the data using the Luminex software to obtain the concentrations of each cytokine. Compare the cytokine profiles of this compound treated cells to the controls.
Data Presentation
The following tables present hypothetical data to illustrate the expected outcomes from the described protocols.
Table 1: Effect of this compound on TNF-α and IL-10 Production in LPS-Stimulated RAW 264.7 Cells
| Treatment | This compound (µg/mL) | TNF-α (pg/mL) | IL-10 (pg/mL) |
| Unstimulated Control | 0 | 50 ± 8 | 25 ± 5 |
| LPS (1 µg/mL) | 0 | 2500 ± 210 | 400 ± 35 |
| LPS + this compound | 1 | 2100 ± 180 | 650 ± 50 |
| LPS + this compound | 10 | 1500 ± 130 | 980 ± 85 |
| LPS + this compound | 50 | 800 ± 70 | 1500 ± 120 |
Data are presented as mean ± standard deviation.
Table 2: Multiplex Analysis of Cytokine Production by Human PBMCs Treated with this compound
| Cytokine | LPS (100 ng/mL) | LPS + this compound (10 µg/mL) |
| IL-1β (pg/mL) | 850 ± 75 | 550 ± 60 |
| IL-6 (pg/mL) | 3200 ± 280 | 1800 ± 150 |
| IL-10 (pg/mL) | 350 ± 30 | 800 ± 70 |
| IL-12p70 (pg/mL) | 120 ± 15 | 70 ± 10 |
| TNF-α (pg/mL) | 4500 ± 400 | 2800 ± 250 |
| IFN-γ (pg/mL) | 150 ± 20 | 140 ± 18 |
Data are presented as mean ± standard deviation.
Mandatory Visualizations
Hypothetical Signaling Pathway Modulated by this compound
The following diagram illustrates a potential mechanism by which this compound may exert its immunomodulatory effects, leading to a decrease in pro-inflammatory cytokine production and an increase in anti-inflammatory cytokines. This is a hypothetical pathway for illustrative purposes.
References
- 1. A target-based discovery from a parasitic helminth as a novel therapeutic approach for autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. resources.revvity.com [resources.revvity.com]
- 4. Dynamics of cytokine production in human peripheral blood mononuclear cells stimulated by LPS or infected by Borrelia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: Intravenous Delivery of SjDX5-271 for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
SjDX5-271 is a novel anti-inflammatory peptide derived from Schistosoma japonicum with demonstrated therapeutic potential in preclinical models of immune-related diseases.[1] This peptide has been shown to mitigate liver ischemia-reperfusion injury by promoting M2 macrophage polarization and inhibiting the TLR4/MyD88/NF-κB signaling pathway.[1] These application notes provide detailed protocols for the intravenous (IV) delivery of this compound in a research setting, along with relevant signaling pathway information and data presentation guidelines to ensure reproducible and reliable experimental outcomes.
Mechanism of Action: Inhibition of the TLR4/MyD88/NF-κB Signaling Pathway
This compound exerts its anti-inflammatory effects by modulating macrophage polarization. It achieves this by targeting the Toll-like receptor 4 (TLR4) signaling pathway. Upon activation by ligands such as lipopolysaccharide (LPS), TLR4 initiates a signaling cascade through the adaptor protein MyD88, leading to the activation of the transcription factor NF-κB. This, in turn, promotes the expression of pro-inflammatory cytokines. This compound has been shown to decrease the expression of TLR4, MyD88, and phosphorylated p65, a subunit of NF-κB.[1] This inhibition of the TLR4/MyD88/NF-κB pathway leads to a shift in macrophage polarization towards an anti-inflammatory M2 phenotype, characterized by the production of cytokines like IL-10.[1]
References
Application Notes and Protocols: Measuring NF-κB Inhibition after SjDX5-271 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Factor-kappa B (NF-κB) is a family of transcription factors that plays a critical role in regulating a wide array of cellular processes, including inflammation, immune responses, cell proliferation, and apoptosis.[1][2] The dysregulation of the NF-κB signaling pathway is implicated in the pathogenesis of numerous diseases, such as chronic inflammatory disorders, autoimmune diseases, and cancer.[1][3] This makes the NF-κB pathway a prime target for therapeutic intervention.[2][3]
In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[1] Upon stimulation by various signals, such as pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated.[1][4] IKK then phosphorylates IκB proteins, leading to their ubiquitination and subsequent degradation by the proteasome.[5] This process unmasks the nuclear localization signal on NF-κB, allowing it to translocate to the nucleus, bind to specific DNA sequences in the promoter regions of target genes, and initiate their transcription.[5][6]
SjDX5-271 is a compound of interest for its potential immunomodulatory effects. Studies on related peptides, such as SjDX5-53, have shown down-regulation of the I-kappaB kinase/NF-kappaB signaling pathway.[7] This application note provides a comprehensive guide with detailed protocols for measuring the inhibitory effect of this compound on the NF-κB signaling pathway. The described methods include a luciferase reporter gene assay, Western blotting for key phosphorylated proteins, and an electrophoretic mobility shift assay (EMSA) to assess DNA binding activity.
Signaling Pathway Overview
The canonical NF-κB signaling pathway is a well-characterized cascade leading to the activation of NF-κB. The diagram below illustrates the key steps in this pathway, from extracellular stimulation to gene transcription, and indicates the potential point of inhibition by this compound.
Caption: Canonical NF-κB signaling pathway and the putative inhibitory action of this compound.
Experimental Protocols
NF-κB Luciferase Reporter Gene Assay
This assay provides a quantitative measure of NF-κB transcriptional activity.[1][6] It utilizes a cell line stably or transiently transfected with a luciferase reporter gene under the control of NF-κB response elements.[8][9] Inhibition of the NF-κB pathway by this compound will result in a dose-dependent decrease in luciferase expression.[1]
Materials:
-
HEK293 cells stably expressing an NF-κB luciferase reporter construct (or other suitable cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and penicillin/streptomycin)
-
This compound stock solution (dissolved in DMSO)
-
Recombinant human TNF-α
-
Phosphate-Buffered Saline (PBS)
-
Luciferase Assay Reagent (e.g., Promega Luciferase Assay System)
-
White, opaque 96-well cell culture plates
-
Luminometer
Protocol:
Day 1: Cell Seeding
-
Culture and expand the NF-κB reporter cell line.
-
Trypsinize and count the cells.
-
Seed the cells into a white, opaque 96-well plate at a density of 5 x 104 cells per well in 100 µL of complete culture medium.[1]
-
Incubate overnight at 37°C in a 5% CO2 incubator.
Day 2: Treatment and Stimulation
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.5%.[1]
-
Carefully remove the medium from the wells.
-
Add 50 µL of the this compound dilutions to the respective wells. Include wells with medium and DMSO as a vehicle control.
-
Incubate the plate for 1 hour at 37°C.[1]
-
Prepare a TNF-α working solution at a concentration of 20 ng/mL in complete culture medium.
-
Add 50 µL of the TNF-α working solution to all wells except for the unstimulated control wells (add 50 µL of medium instead). The final TNF-α concentration will be 10 ng/mL.[1]
-
Incubate the plate for 6 hours at 37°C.[1]
Day 3: Luminescence Measurement
-
Remove the plate from the incubator and allow it to cool to room temperature.
-
Prepare the Luciferase Assay Reagent according to the manufacturer's instructions.
-
Carefully remove the medium and wash the cells once with 100 µL of PBS per well.[1]
-
Add 100 µL of the prepared Luciferase Assay Reagent to each well.
-
Immediately measure the luminescence using a plate-reading luminometer.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Electrophoretic mobility shift assay analysis of NFκB transcriptional regulation by nuclear IκBα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A target-based discovery from a parasitic helminth as a novel therapeutic approach for autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. bpsbioscience.com [bpsbioscience.com]
Troubleshooting & Optimization
Troubleshooting SjDX5-271 solubility issues for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with the peptide SjDX5-271 in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important?
This compound is a 30-amino acid peptide inhibitor of the TLR4/MyD88/NF-κB signaling pathway.[1] Proper solubilization is crucial for accurate concentration determination and to ensure the peptide is in its active, monomeric form for reliable and reproducible results in in vitro assays. Poor solubility can lead to aggregation, reduced activity, and inaccurate experimental outcomes.
Q2: I'm observing precipitation or cloudiness when I try to dissolve this compound. What is the likely cause?
Precipitation or cloudiness upon attempting to dissolve this compound is a common indicator of poor solubility under the chosen conditions. This can be influenced by several factors including the solvent, pH, peptide concentration, and the presence of salts. Peptides are most prone to aggregation and precipitation at their isoelectric point (pI), where the net charge is zero.
Q3: What is the recommended solvent for reconstituting lyophilized this compound?
Based on its amino acid composition, this compound is a hydrophilic peptide. For initial reconstitution of the lyophilized peptide, sterile, high-purity water or phosphate-buffered saline (PBS) at a pH of 7.2-7.4 is recommended. Published studies have successfully used PBS to dissolve this compound for in vitro and in vivo experiments.[2]
Q4: My assay requires a solvent other than water or PBS. What are my options?
If your experimental setup necessitates an organic solvent, dimethyl sulfoxide (B87167) (DMSO) is a common choice for peptides. However, it is crucial to keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells and may interfere with assay results.[3][4] Always perform a vehicle control with the same final concentration of the solvent to account for any effects it may have on the experiment.
Q5: How can I improve the solubility of this compound if I'm still facing issues?
If you encounter solubility problems, consider the following troubleshooting steps:
-
pH Adjustment: The theoretical isoelectric point (pI) of this compound is approximately 9.4, making it a basic peptide. To enhance solubility, you can try dissolving it in a slightly acidic buffer (e.g., 10 mM acetate (B1210297) buffer, pH 4-5). At a pH below its pI, the peptide will have a net positive charge, which promotes repulsion between molecules and reduces aggregation.
-
Sonication: Gentle sonication in a water bath for 10-15 minutes can help to break up small aggregates and facilitate dissolution.
-
Warming: Gently warming the solution to 37°C may improve solubility. However, be cautious with temperature-sensitive peptides.
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility issues with this compound.
Issue 1: Lyophilized peptide does not dissolve in water or PBS.
| Possible Cause | Recommended Solution |
| Peptide concentration is too high. | Try dissolving the peptide at a lower concentration. It is recommended to prepare a concentrated stock solution (e.g., 1-2 mg/mL) and then dilute it to the final working concentration. |
| The pH of the solution is close to the peptide's pI. | Since this compound is a basic peptide (pI ~9.4), dissolving it in a slightly acidic buffer (pH 4-5) should increase its solubility. You can also try a buffer with a pH further away from the pI, such as a basic buffer (pH > 10), but consider the compatibility with your assay. |
| Formation of secondary structures or aggregates. | Use gentle sonication or vortexing to aid dissolution. If the problem persists, consider using a denaturing agent like guanidinium (B1211019) chloride for initial solubilization, followed by dialysis into the final assay buffer, although this is a more advanced technique. |
Issue 2: Peptide precipitates after dilution into final assay buffer.
| Possible Cause | Recommended Solution |
| The final concentration exceeds the peptide's solubility limit in the assay buffer. | Decrease the final concentration of the peptide in your assay. Determine the maximum soluble concentration in your specific assay buffer by performing a solubility test with a small aliquot. |
| The assay buffer components are causing precipitation. | Evaluate the components of your assay buffer. High salt concentrations can sometimes "salt out" peptides. Try reducing the ionic strength of the buffer if possible. Also, ensure the pH of the final assay buffer is not close to the peptide's pI. |
| The organic co-solvent from the stock solution is causing precipitation upon dilution. | If using an organic solvent for the stock solution, add the stock solution to the aqueous assay buffer slowly while vortexing. This helps to avoid localized high concentrations of the organic solvent and peptide, which can lead to precipitation. Ensure the final concentration of the organic solvent is low and compatible with your assay. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
-
Preparation: Before opening, centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom.
-
Solvent Selection: Based on the hydrophilic nature of this compound, start with sterile, high-purity water or PBS (pH 7.2-7.4).
-
Reconstitution: Add the desired volume of solvent to the vial to achieve a stock concentration of 1-2 mg/mL.
-
Dissolution: Gently vortex or sonicate the vial until the peptide is fully dissolved. A clear solution should be obtained.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Protocol 2: Determining the Optimal Solvent and pH
-
Aliquot: Use a small, pre-weighed aliquot of the lyophilized peptide for solubility testing to avoid wasting the entire sample.
-
Test Solvents: Prepare small volumes of different potential solvents:
-
Sterile water
-
PBS, pH 7.4
-
10 mM Acetate buffer, pH 5.0
-
0.1% Acetic Acid in water
-
-
Dissolution Test: Attempt to dissolve the peptide in each test solvent at the desired stock concentration.
-
Observation: Visually inspect for clarity. A clear solution indicates good solubility. If the solution is hazy or contains visible particles, the peptide is not fully dissolved.
-
Selection: Choose the solvent and pH that provides the best solubility and is compatible with your downstream assay.
Visualizations
Caption: Workflow for reconstituting and troubleshooting this compound solubility.
Caption: Inhibitory action of this compound on the TLR4/MyD88/NF-κB signaling pathway.
References
- 1. Novel anti-inflammatory peptide alleviates liver ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN112707959B - A kind of polypeptide, preparation method and application - Google Patents [patents.google.com]
- 3. Peptide Solubility Testing - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 4. pubs.acs.org [pubs.acs.org]
Optimizing SjDX5-271 Concentration for TLR4 Inhibition: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the use of SjDX5-271 as a Toll-like receptor 4 (TLR4) inhibitor in their experiments.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small peptide identified as an inhibitor of the Toll-like receptor 4 (TLR4) signaling pathway. It exerts its anti-inflammatory effects by targeting the TLR4/MyD88/NF-κB signaling cascade. Evidence suggests that this compound can downregulate the expression of key signaling molecules including TLR4, MyD88, and the phosphorylated (active) form of NF-κB p65.
Q2: What is the primary application of this compound in research?
A2: this compound is primarily used in immunology and drug discovery research to study the roles of the TLR4 signaling pathway in various inflammatory and disease models. Its ability to inhibit this pathway makes it a valuable tool for investigating the therapeutic potential of TLR4 antagonism in conditions such as sepsis, autoimmune diseases, and ischemia-reperfusion injury.
Q3: What are the recommended storage and handling conditions for this compound?
A3: For optimal stability, this compound should be stored at -20°C for short-term storage and -80°C for long-term storage. It is recommended to aliquot the peptide upon receipt to avoid repeated freeze-thaw cycles. When preparing stock solutions, use sterile, nuclease-free solvents.
Q4: In which cell types has this compound been shown to be effective?
A4: The inhibitory effects of this compound on the TLR4 pathway have been demonstrated in immune cells, particularly in bone marrow-derived macrophages (BMDMs).
II. Troubleshooting Guides
This section addresses common issues that may arise during experiments using this compound.
Problem 1: No or low inhibition of TLR4 signaling observed.
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions. Based on available data, a range of concentrations should be tested. |
| Incorrect Timing of Treatment | The timing of this compound addition relative to the TLR4 agonist (e.g., LPS) is critical. Pre-incubation with this compound before agonist stimulation is generally recommended. Optimize the pre-incubation time (e.g., 1, 2, or 4 hours). |
| Degraded this compound | Ensure that the peptide has been stored correctly and has not undergone multiple freeze-thaw cycles. Use a fresh aliquot of this compound to prepare your working solutions. |
| Ineffective TLR4 Agonist | Confirm the activity of your TLR4 agonist (e.g., LPS). The potency of LPS can vary between lots and suppliers. Test a range of agonist concentrations to ensure robust but not maximal stimulation, which allows for a better window to observe inhibition. |
| Cell Health and Passage Number | Ensure that cells are healthy and within a low passage number. High passage numbers can lead to altered cellular responses. |
Problem 2: High variability between experimental replicates.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure uniform cell seeding density across all wells of your culture plates. Use a cell counter for accurate cell quantification. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to minimize variability in the addition of this compound, TLR4 agonist, and other reagents. |
| Edge Effects in Multi-well Plates | To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Instead, fill these wells with sterile media or PBS. |
| Incomplete Mixing of Reagents | Gently mix the contents of each well after the addition of reagents to ensure uniform distribution. |
Problem 3: Unexpected cytotoxicity observed.
| Possible Cause | Troubleshooting Step | | High Concentration of this compound | Although specific cytotoxicity data is not widely available, high concentrations of any peptide can potentially be toxic. Perform a cytotoxicity assay (e.g., MTT, LDH, or live/dead staining) to determine the non-toxic concentration range of this compound for your cell type. | | Solvent Toxicity | If using a solvent to dissolve this compound, ensure that the final concentration of the solvent in the cell culture medium is non-toxic. Include a vehicle control in your experiments. | | Contamination | Check for microbial contamination in your cell cultures and reagents, as this can lead to cell death. |
III. Experimental Protocols & Data Presentation
A. Determining the Optimal Concentration of this compound (Dose-Response Study)
Objective: To determine the effective concentration range and IC50 of this compound for inhibiting TLR4-mediated cytokine production.
Methodology:
-
Cell Seeding: Seed bone marrow-derived macrophages (BMDMs) in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
This compound Treatment: Prepare a serial dilution of this compound in complete culture medium. A suggested starting range is 0.1 µM to 100 µM. Remove the old medium from the cells and add the different concentrations of this compound. Include a vehicle control (medium with solvent, if applicable).
-
Pre-incubation: Incubate the cells with this compound for 2 hours at 37°C and 5% CO2.
-
TLR4 Stimulation: Add a pre-determined optimal concentration of lipopolysaccharide (LPS) (e.g., 100 ng/mL) to all wells except for the unstimulated control.
-
Incubation: Incubate the plate for 6-24 hours. The optimal time depends on the cytokine being measured (e.g., TNF-α typically peaks earlier than IL-6).
-
Supernatant Collection: Centrifuge the plate and collect the supernatant for cytokine analysis.
-
Cytokine Measurement: Quantify the concentration of a pro-inflammatory cytokine (e.g., TNF-α or IL-6) in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cytokine concentration against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
Data Presentation:
| This compound Conc. (µM) | TNF-α (pg/mL) - Rep 1 | TNF-α (pg/mL) - Rep 2 | TNF-α (pg/mL) - Rep 3 | Average TNF-α (pg/mL) | % Inhibition |
| 0 (LPS only) | 0 | ||||
| 0.1 | |||||
| 1 | |||||
| 10 | |||||
| 50 | |||||
| 100 | |||||
| Unstimulated |
B. Assessing the Effect of this compound on NF-κB p65 Phosphorylation
Objective: To determine the effect of this compound on the phosphorylation of the NF-κB p65 subunit in response to TLR4 stimulation.
Methodology:
-
Cell Seeding: Seed BMDMs in a 6-well plate at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with the determined optimal concentration of this compound or a vehicle control for 2 hours.
-
TLR4 Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 15-30 minutes. Include an unstimulated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against phospho-NF-κB p65 (Ser536) and total NF-κB p65 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an ECL detection system.
-
-
Densitometry Analysis: Quantify the band intensities and normalize the level of phosphorylated p65 to the total p65 and the loading control.
Data Presentation:
| Treatment | p-p65/Total p65 Ratio (Normalized) - Rep 1 | p-p65/Total p65 Ratio (Normalized) - Rep 2 | p-p65/Total p65 Ratio (Normalized) - Rep 3 | Average Ratio |
| Unstimulated | ||||
| LPS only | ||||
| LPS + this compound |
IV. Visualizations
Signaling Pathway
Caption: TLR4 signaling pathway and the inhibitory point of this compound.
Experimental Workflow
Caption: General workflow for assessing this compound's TLR4 inhibitory activity.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low TLR4 inhibition with this compound.
Technical Support Center: Enhancing the In Vivo Stability of SjDX5-271
Welcome to the technical support center for SjDX5-271. This resource is intended for researchers, scientists, and drug development professionals working to improve the in vivo stability and therapeutic efficacy of this novel peptide. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your research.
Troubleshooting Guide
This section addresses specific issues you may encounter during your in-vivo experiments with this compound and provides potential solutions.
| Problem | Potential Cause | Suggested Solution |
| Poor in vivo efficacy despite proven in vitro activity. | Rapid in vivo degradation: this compound, as a peptide, is likely susceptible to rapid degradation by proteases in the bloodstream and tissues. This leads to a short half-life and reduced exposure to the target site. | Structural Modification: Introduce modifications to the peptide structure to increase resistance to proteolysis. See the detailed protocols for strategies like D-amino acid substitution, N-terminal acetylation, C-terminal amidation, and cyclization.[1][2][3][4] PEGylation: Covalently attach polyethylene (B3416737) glycol (PEG) chains to the peptide to increase its hydrodynamic size, which can shield it from proteases and reduce renal clearance.[1] |
| Inconsistent results between experimental animals. | Variable bioavailability: Differences in administration, absorption, and metabolism among individual animals can lead to inconsistent plasma concentrations of this compound. | Formulation Optimization: Develop a stable formulation, such as encapsulation in liposomes or nanoparticles, to ensure consistent delivery and release of the peptide. This can also protect the peptide from premature degradation. |
| Observed toxicity or off-target effects at higher doses. | High clearance rate requiring high dosage: To compensate for rapid clearance, higher doses may be administered, potentially leading to off-target effects. | Half-Life Extension Strategies: Employ techniques that prolong the circulation time of this compound, such as fusion to serum proteins like albumin or modification with fatty acid chains to promote albumin binding. This allows for lower, less frequent dosing. |
| Difficulty in achieving sustained therapeutic effect. | Short duration of action: The therapeutic effect of this compound may be transient due to its rapid clearance from the body. | Sustained-Release Formulation: Utilize sustained-release delivery systems, such as hydrogels or microspheres, to provide a continuous release of the peptide over an extended period. |
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the presumed low in vivo stability of this compound?
A1: As a peptide, this compound is likely susceptible to enzymatic degradation by proteases present in the blood and various tissues. Its relatively small size may also lead to rapid clearance through the kidneys. These factors contribute to a short in vivo half-life.
Q2: How can I assess the in vivo stability of my modified this compound analog?
A2: You can assess in vivo stability through pharmacokinetic (PK) studies. This involves administering the compound to animal models and collecting blood samples at various time points to measure the concentration of the peptide. Key PK parameters to determine are the half-life (t½), clearance (CL), and area under the curve (AUC).
Q3: What are the advantages of PEGylation for improving the stability of this compound?
A3: PEGylation involves attaching polyethylene glycol (PEG) to the peptide. This increases the molecule's size, which provides several benefits: it shields the peptide from proteolytic enzymes, reduces renal filtration, and can improve solubility. These effects collectively prolong the circulation half-life of the peptide.
Q4: Can structural modifications to this compound affect its biological activity?
A4: Yes, it is a critical consideration. Any modification, such as substituting an L-amino acid with a D-amino acid or altering the N- and C-termini, has the potential to change the peptide's conformation and, consequently, its binding affinity to its target. It is essential to perform in vitro activity assays on any new analog to ensure that it retains its desired biological function.
Q5: What is the benefit of peptide cyclization?
A5: Cyclization restricts the conformational flexibility of the peptide, which can make it less recognizable to proteases and thus more resistant to degradation. This constrained structure can also lock the peptide in its bioactive conformation, potentially increasing its potency and selectivity.
Key Experimental Protocols
Protocol 1: N-terminal Acetylation and C-terminal Amidation of this compound
Objective: To protect the N- and C-termini of this compound from degradation by exopeptidases.
Methodology:
-
Synthesis: During solid-phase peptide synthesis (SPPS) of this compound, introduce the modifications.
-
N-terminal Acetylation: Following the final coupling step and before cleavage from the resin, treat the resin-bound peptide with a solution of acetic anhydride (B1165640) and a non-nucleophilic base (e.g., diisopropylethylamine, DIEA) in a suitable solvent like N,N-dimethylformamide (DMF).
-
C-terminal Amidation: Utilize a Rink Amide resin for the synthesis. Upon cleavage with trifluoroacetic acid (TFA), the peptide will be released with a C-terminal amide group.
-
Purification: Purify the modified peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the modified peptide using mass spectrometry and analytical HPLC.
Protocol 2: PEGylation of this compound
Objective: To increase the hydrodynamic size of this compound to reduce renal clearance and enzymatic degradation.
Methodology:
-
Site-Specific Modification: Identify a suitable amino acid side chain in this compound for PEG attachment (e.g., the epsilon-amino group of a lysine (B10760008) residue). If no suitable residue exists, one can be introduced via site-directed mutagenesis.
-
PEG Reagent Selection: Choose an activated PEG reagent (e.g., PEG-NHS ester) of the desired molecular weight.
-
Conjugation Reaction: Dissolve the purified this compound and the PEG reagent in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The molar ratio of peptide to PEG reagent will need to be optimized.
-
Reaction Monitoring: Monitor the progress of the reaction by SDS-PAGE or RP-HPLC. The PEGylated peptide will have a higher molecular weight and a different retention time.
-
Purification: Purify the PEGylated this compound from unreacted peptide and excess PEG using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
-
Characterization: Confirm the successful conjugation and purity of the product using SDS-PAGE, mass spectrometry, and HPLC.
Visualizations
Caption: Workflow for developing a stable this compound analog.
Caption: Strategies to overcome this compound in vivo instability.
References
- 1. Peptide Stability Optimization - Creative Peptides [creative-peptides.com]
- 2. Methods to improve the metabolic stability of peptides [creative-peptides.com]
- 3. researchgate.net [researchgate.net]
- 4. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Working with Synthetic Peptides like SjDX5-271
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with synthetic peptides, with a special focus on peptides like SjDX5-271.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and initial characterization of synthetic peptides.
Q1: How should I properly store my lyophilized synthetic peptide upon receipt?
For optimal long-term stability, lyophilized peptides should be stored at -20°C or, preferably, at -80°C in a desiccator.[1][2][3][4][5] When stored under these conditions, peptides can be stable for several years.[2] For short-term storage (days to weeks), refrigeration at 4°C is acceptable.[1][5] It is crucial to prevent exposure to moisture, as it can significantly decrease the long-term stability of the peptide.[1][2][6]
Q2: What is the correct procedure for preparing a peptide stock solution?
Before opening the vial, it is essential to allow the lyophilized peptide to equilibrate to room temperature in a desiccator.[2][3][4] This prevents condensation from forming on the peptide, which can compromise its stability.[2] To ensure the entire peptide sample is at the bottom of the vial, it is recommended to centrifuge the vial briefly. When dissolving the peptide, it is best to test the solubility of a small aliquot first to determine the most suitable solvent without risking the entire batch.
Q3: My synthetic peptide won't dissolve. What should I do?
Peptide solubility is highly dependent on its amino acid sequence, particularly its hydrophobicity and net charge.[7][8][9][10] There is no universal solvent for all peptides, so a trial-and-error approach may be necessary.[6] Here are some steps to take:
-
Assess the peptide's properties: Determine if your peptide is acidic, basic, or neutral based on its amino acid composition.
-
Choose an appropriate initial solvent: For basic peptides, try a dilute aqueous acidic solution (e.g., 10% acetic acid). For acidic peptides, a dilute aqueous basic solution (e.g., 0.1 M ammonium (B1175870) bicarbonate) may be effective.[9] For neutral or hydrophobic peptides, a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), or acetonitrile (B52724) may be required to aid dissolution before adding an aqueous buffer.[8][11]
-
Use sonication: A brief sonication in a water bath can help break up aggregates and improve dissolution.[11]
Q4: How can I prevent peptide aggregation?
Peptide aggregation is a common issue, especially for hydrophobic peptides or those with a tendency to form secondary structures like β-sheets.[4][12] To minimize aggregation:
-
Store properly: Store the peptide in lyophilized form at -20°C or -80°C.[12]
-
Reconstitute just before use: Avoid long-term storage of peptides in solution.[12]
-
Optimize the dissolution process: Use the appropriate solvent and consider pH adjustments. For peptides prone to aggregation, dissolving in a small amount of organic solvent before adding aqueous buffer can be helpful.
-
Control concentration: Higher peptide concentrations can promote aggregation.[12]
Q5: What are the best practices for ensuring the quality and integrity of my synthetic peptide?
Quality control is crucial for obtaining reliable experimental results. Key quality control measures include:
-
Mass Spectrometry (MS): This confirms that the peptide has the correct molecular weight.[13]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the peptide.[6][13] A purity of >95% is generally recommended for most biological assays.
-
Amino Acid Analysis: This analysis confirms the amino acid composition of the peptide.
-
Net Peptide Content: This determines the actual percentage of peptide in the lyophilized powder, as it can also contain water and counter-ions.
Section 2: Troubleshooting Guides
This section provides solutions to specific problems that may arise during experimentation with synthetic peptides.
Solubility Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Lyophilized peptide does not dissolve in aqueous buffer. | The peptide is hydrophobic or has a net neutral charge at the buffer's pH.[11] | 1. Try dissolving a small aliquot in a minimal amount of an organic solvent like DMSO or DMF first.[11] 2. Slowly add the peptide-organic solvent solution to the aqueous buffer with gentle vortexing.[12] 3. Consider adjusting the pH of the aqueous buffer. Acidic peptides are often more soluble in basic buffers, and basic peptides in acidic buffers.[9] |
| Peptide precipitates out of solution after initial dissolution. | The solubility limit of the peptide in the final buffer has been exceeded. This can happen when diluting a peptide stock from an organic solvent into an aqueous buffer. | 1. Reduce the final concentration of the peptide in the aqueous buffer. 2. Increase the percentage of the organic co-solvent if the experimental assay allows. Be mindful that high concentrations of organic solvents can be toxic to cells.[11] 3. Use sonication to try and redissolve the precipitate.[11] |
| The peptide solution is cloudy or contains visible particles. | The peptide is not fully dissolved and may be aggregated. | 1. Briefly sonicate the solution in a water bath.[11] 2. Gently warm the solution (e.g., to 37°C), but be cautious as excessive heat can degrade the peptide.[11] 3. Filter the solution through a 0.22 µm filter to remove any insoluble aggregates, though this may reduce the effective peptide concentration. |
Stability and Aggregation
| Problem | Potential Cause | Troubleshooting Steps |
| Loss of peptide activity over time in solution. | The peptide is degrading. Peptides containing certain amino acids like Cys, Met, Trp, Asn, and Gln are more prone to degradation in solution.[4][6] | 1. Prepare fresh peptide solutions for each experiment. 2. If storage in solution is unavoidable, aliquot the stock solution and store at -20°C or -80°C to minimize freeze-thaw cycles.[1][3][6] 3. Use sterile, pH-buffered solutions (pH 5-6) for storage to prolong shelf life.[6] |
| Inconsistent results between experiments. | Peptide aggregation may be occurring, leading to a variable effective concentration. | 1. Visually inspect the peptide solution for any signs of precipitation or cloudiness before each use. 2. Consider using a peptide solubility-enhancing agent if compatible with your assay. 3. Re-evaluate the dissolution protocol to ensure complete solubilization. |
| Difficulty in purifying the peptide due to aggregation. | The peptide has a high propensity to aggregate during the purification process. | 1. Modify the purification conditions, such as the mobile phase composition or pH in reverse-phase HPLC. 2. For peptides known to be aggregation-prone, consider synthesizing them with solubility-enhancing tags that can be cleaved off after purification. |
Section 3: Quantitative Data Summary
The following tables provide a summary of key quantitative data to guide your experimental design.
Table 1: Recommended Solvents Based on Peptide Properties
| Peptide Property | Recommended Initial Solvent | Example |
| Basic (net positive charge) | 10-30% Acetic Acid in Water | A peptide with multiple Lys and Arg residues. |
| Acidic (net negative charge) | 0.1 M Ammonium Bicarbonate in Water | A peptide with multiple Asp and Glu residues. |
| Hydrophobic (>50% hydrophobic residues) | DMSO, DMF, Acetonitrile | A peptide rich in Leu, Val, Ile, and Phe.[8] |
| Short Peptides (<5 residues) | Sterile Water or Aqueous Buffer | Generally soluble unless very hydrophobic.[8] |
Table 2: General Guidelines for Synthetic Peptide Stability
| Condition | Lyophilized Peptide | Peptide in Solution |
| -80°C | Stable for years[2] | Stable for weeks to months (aliquoted to avoid freeze-thaw) |
| -20°C | Stable for months to years[1][2][3] | Stable for weeks (aliquoted)[4] |
| 4°C | Stable for days to weeks[1] | Stable for days |
| Room Temperature | Stable for days[1] | Prone to degradation within hours to days |
Note: Stability is sequence-dependent. Peptides containing Cys, Met, Trp, Asn, and Gln are less stable in solution.[4][6]
Section 4: Experimental Protocols
This section provides detailed methodologies for key experiments involving synthetic peptides.
Protocol 1: Cell-Based Anti-Inflammatory Assay
This protocol describes a general method for evaluating the anti-inflammatory effects of a synthetic peptide like this compound on macrophage cells.
Objective: To determine the ability of a synthetic peptide to inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Synthetic peptide (e.g., this compound) stock solution
-
Phosphate Buffered Saline (PBS)
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium.
-
Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Differentiate the monocytes into macrophages by treating them with 100 ng/mL PMA for 48 hours.
-
-
Peptide Treatment:
-
After differentiation, remove the PMA-containing medium and wash the cells gently with PBS.
-
Add fresh serum-free RPMI-1640 medium.
-
Add the synthetic peptide at various concentrations to the designated wells. Include a vehicle control (the solvent used to dissolve the peptide).
-
Incubate for 1-2 hours.
-
-
LPS Stimulation:
-
Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubate for 24 hours.
-
-
Cytokine Measurement:
-
Collect the cell culture supernatants.
-
Measure the concentration of TNF-α and IL-6 in the supernatants using the respective ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of cytokine production by the peptide compared to the LPS-stimulated control.
-
Plot a dose-response curve to determine the IC50 value of the peptide.
-
Protocol 2: Peptide-ELISA
This protocol outlines a method for detecting and quantifying a specific peptide using an Enzyme-Linked Immunosorbent Assay (ELISA).
Objective: To measure the concentration of a synthetic peptide in a sample.
Materials:
-
High-binding 96-well microplate
-
Synthetic peptide standard
-
Coating buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody specific to the peptide
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 N H2SO4)
Procedure:
-
Coating:
-
Dilute the synthetic peptide standard in coating buffer to a concentration of 1-10 µg/mL.
-
Add 100 µL of the diluted peptide to each well of the microplate.
-
Incubate overnight at 4°C.[13]
-
-
Blocking:
-
Wash the plate three times with wash buffer.
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Primary Antibody Incubation:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the diluted primary antibody to each well.
-
Incubate for 2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of the substrate solution to each well and incubate in the dark until a color develops (typically 15-30 minutes).
-
Add 50 µL of stop solution to each well to stop the reaction.
-
-
Measurement:
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the known concentrations of the peptide standard.
-
Determine the concentration of the peptide in your samples by interpolating their absorbance values from the standard curve.
-
Section 5: Mandatory Visualizations
Signaling Pathway of this compound
The following diagram illustrates the inhibitory effect of the synthetic peptide this compound on the TLR4/MyD88/NF-κB signaling pathway, which is a key pathway in the inflammatory response.
Caption: this compound inhibits the TLR4/MyD88/NF-κB signaling pathway.
Experimental Workflow for Bioactivity Testing
This diagram outlines a general workflow for testing the bioactivity of a synthetic peptide.
Caption: General experimental workflow for synthetic peptide bioactivity testing.
References
- 1. Handling and Storage of Synthetic Peptides NovoPro [novoprolabs.com]
- 2. Synthetic Peptide Handling & Storage Protocol [sigmaaldrich.com]
- 3. peptide.com [peptide.com]
- 4. bachem.com [bachem.com]
- 5. peptidesciences.com [peptidesciences.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. bma.ch [bma.ch]
- 8. Peptide Solubility Testing - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 9. bachem.com [bachem.com]
- 10. jpt.com [jpt.com]
- 11. peptide.com [peptide.com]
- 12. ulab360.com [ulab360.com]
- 13. affbiotech.cn [affbiotech.cn]
Avoiding off-target effects of TLR4 inhibitors in cell culture
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Toll-like receptor 4 (TLR4) inhibitors in cell culture. Our goal is to help you mitigate off-target effects and ensure the validity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most common TLR4 inhibitors used in cell culture, and what are their mechanisms of action?
A1: Several small molecule inhibitors are commonly used to target TLR4 signaling in vitro. Key examples include:
-
TAK-242 (Resatorvid, CLI-095): This small molecule specifically suppresses TLR4 signaling by binding to cysteine 747 in the intracellular domain of TLR4. This binding blocks the interaction of TLR4 with its downstream adaptor proteins, thereby inhibiting both MyD88-dependent and TRIF-dependent signaling pathways.[1][2][3][4]
-
LPS-RS (Lipopolysaccharide from Rhodobacter sphaeroides): A potent antagonist of TLR4, LPS-RS is a penta-acylated lipopolysaccharide that competes with agonistic hexa-acylated LPS (like that from E. coli) for binding to the MD-2 co-receptor.[5][6] This prevents the formation of an active TLR4 signaling complex.
-
Eritoran (E5564): An analog of the lipid A portion of LPS, Eritoran acts as a competitive antagonist by binding to the TLR4/MD-2 complex and blocking the binding of activating ligands.[1][7]
Q2: What are the potential off-target effects of TLR4 inhibitors?
A2: While many TLR4 inhibitors are designed for high specificity, off-target effects can occur and are a critical consideration in experimental design. These can include:
-
Cytotoxicity: At high concentrations, some inhibitors may induce cell death, confounding the interpretation of results. It is crucial to perform a dose-response curve and assess cell viability for each cell type and experimental condition.
-
Inhibition of other TLRs: While less common with highly specific inhibitors like TAK-242, some compounds may exhibit cross-reactivity with other Toll-like receptors, particularly at higher concentrations. Specificity should be validated using a panel of TLR ligands.[4]
-
Non-specific cellular effects: Small molecules can sometimes interact with other cellular components, leading to unexpected biological responses. These can be difficult to identify but may be mitigated by using multiple inhibitors with different mechanisms of action to confirm a TLR4-specific effect.
Q3: How can I be sure that the observed effect in my experiment is due to TLR4 inhibition and not an off-target effect?
A3: To ensure the specificity of your TLR4 inhibitor, consider the following validation experiments:
-
Use a Positive Control: Always include a positive control, such as LPS, to ensure your cells are responsive to TLR4 stimulation.
-
Perform a Dose-Response Curve: This will help you determine the optimal concentration of your inhibitor that effectively blocks TLR4 signaling without causing cytotoxicity.[8]
-
Assess Cell Viability: Use a standard cell viability assay (e.g., MTT, neutral red, or trypan blue exclusion) to confirm that the inhibitor is not toxic at the working concentration.[9]
-
Use a Negative Control: Include a vehicle control (e.g., DMSO) at the same concentration as used for the inhibitor to account for any effects of the solvent.
-
Test for Specificity: Use ligands for other TLRs to confirm that your inhibitor is not broadly suppressing innate immune responses. For example, Pam3CSK4 for TLR1/2, or R848 for TLR7/8.[4][8]
-
Use a Rescue Experiment: If possible, overexpressing TLR4 might rescue the inhibitory effect, though this can be technically challenging.
-
Consider a Second Inhibitor: Using another TLR4 inhibitor with a different mechanism of action can help confirm that the observed phenotype is due to TLR4 blockade.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent results between experiments | Pipetting errors, especially with small volumes. | Use calibrated pipettes and be meticulous with your technique. Prepare master mixes to minimize variability. |
| Cell passage number and health. | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. | |
| Variability in reagents (e.g., FBS, LPS). | Test different lots of FBS or consider using serum-free media if possible. Titrate each new lot of LPS to determine its optimal stimulating concentration.[8] | |
| No inhibition of TLR4 signaling observed | Inhibitor is not active. | Ensure the inhibitor has been stored correctly and has not degraded. Use a fresh aliquot or prepare a new stock solution. |
| Insufficient inhibitor concentration. | Perform a dose-response curve to determine the EC50 in your specific cell system.[8] | |
| Sub-optimal cell stimulation. | Titrate your TLR4 agonist (e.g., LPS) to find a concentration that gives a strong but sub-maximal response to better observe inhibition.[8] | |
| High background in control wells | Contamination of reagents or cell culture. | Use sterile technique and test reagents for endotoxin (B1171834) contamination. |
| "Edge effects" in multi-well plates. | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. | |
| Observed cytotoxicity | Inhibitor concentration is too high. | Perform a dose-response curve and select a concentration that is effective but not toxic. |
| Cell type is particularly sensitive. | Lower the inhibitor concentration and/or reduce the incubation time. |
Quantitative Data Summary
Table 1: Common TLR4 Inhibitors and Their Properties
| Inhibitor | Mechanism of Action | Typical Working Concentration | IC50 Values |
| TAK-242 (Resatorvid, CLI-095) | Binds to intracellular Cys747 of TLR4, blocking adaptor protein interaction.[1][2][3] | 1 µM - 10 µM | NO production: 1.8 nM; TNF-α production: 1.9 nM; IL-6 production: 1.3 nM[10] |
| LPS-RS | Competitive antagonist for the TLR4/MD-2 complex.[5] | 10 ng/mL - 10 µg/mL | Complete inhibition of LPS is typically seen at a 100-fold excess of LPS-RS.[5] |
| Eritoran (E5564) | Competitive antagonist for the TLR4/MD-2 complex.[1] | Varies by cell type and experimental conditions. | Not consistently reported in provided search results. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of a TLR4 Inhibitor
This protocol outlines a general procedure to determine the effective and non-toxic concentration range for a TLR4 inhibitor.
-
Cell Seeding: Seed your cells of interest (e.g., macrophages, monocytes, or TLR4-expressing reporter cells) in a 96-well plate at a density appropriate for your cell type. Allow cells to adhere overnight.
-
Inhibitor Preparation: Prepare a series of 2X dilutions of your TLR4 inhibitor in culture medium. Also, prepare a 2X vehicle control (e.g., 0.2% DMSO if the final concentration is 0.1%).[8]
-
Inhibitor Pre-incubation: Remove the old medium from the cells and add 50 µL of the 2X inhibitor dilutions or vehicle control to the appropriate wells. Incubate for 1-2 hours at 37°C and 5% CO2.
-
Cell Stimulation: Prepare a 4X solution of a TLR4 agonist (e.g., LPS at 400 ng/mL for a final concentration of 100 ng/mL) in culture medium. Add 50 µL of the 4X LPS solution to all wells except the unstimulated controls (add 50 µL of medium to these).[8]
-
Incubation: Incubate the plate for an appropriate time to measure the desired downstream readout (e.g., 6-24 hours for cytokine production).
-
Readout: Measure the endpoint of interest. This could be cytokine levels in the supernatant (e.g., via ELISA), NF-κB activation (e.g., using a reporter cell line), or gene expression (e.g., via qPCR).
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle-treated, LPS-stimulated control. Plot the results to determine the EC50 value.
Protocol 2: Assessing Cell Viability
This protocol describes a general method for assessing cytotoxicity using the MTT assay.
-
Cell Treatment: Seed cells in a 96-well plate and treat them with the same concentrations of the TLR4 inhibitor as used in your main experiment. Include a positive control for cell death (e.g., a known cytotoxic agent) and a negative control (untreated cells).
-
Incubation: Incubate the cells for the same duration as your main experiment.
-
MTT Addition: Add MTT solution to each well (typically 10 µL of a 5 mg/mL stock) and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl and 10% SDS) to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Visualizations
Caption: TLR4 signaling pathways and points of inhibition.
Caption: A workflow for troubleshooting TLR4 inhibitor experiments.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. invivogen.com [invivogen.com]
- 3. researchgate.net [researchgate.net]
- 4. TAK-242 selectively suppresses Toll-like receptor 4-signaling mediated by the intracellular domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. invivogen.com [invivogen.com]
- 6. Lipopolysaccharide from Rhodobacter sphaeroides Attenuates Microglia-Mediated Inflammation and Phagocytosis and Directs Regulatory T Cell Response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Toll-like receptor 4 (TLR4) antagonists as potential therapeutics for intestinal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Peptide Delivery to Target Tissues in Animal Models
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in optimizing the delivery of peptides to target tissues in your animal models.
Troubleshooting Guides
This section addresses specific issues you may encounter during your in vivo peptide delivery experiments.
| Problem | Potential Cause | Suggested Solution |
| Low or no detectable peptide in plasma shortly after injection. | Rapid enzymatic degradation: Peptides are susceptible to proteases in the blood.[1][2] | - Modify the peptide: Incorporate D-amino acids, unnatural amino acids, or cyclize the peptide to increase resistance to enzymatic cleavage. - Use a delivery vehicle: Encapsulate the peptide in nanoparticles (e.g., liposomes, PLGA) or conjugate it to larger molecules like PEG to shield it from proteases.[3] - Co-administer protease inhibitors: While less common for systemic delivery, this can be a strategy in some contexts. |
| Rapid renal clearance: Small peptides are quickly filtered out of the bloodstream by the kidneys.[2] | - Increase hydrodynamic size: PEGylation or conjugation to albumin can increase the size of the peptide, preventing rapid renal clearance.[4] - Utilize a delivery system: Nanoparticle encapsulation increases the overall size of the delivered entity. | |
| High variability in peptide concentration between animals. | Inconsistent administration: Inaccurate dosing or improper injection technique (e.g., subcutaneous instead of intravenous). | - Refine injection technique: Ensure proper training on intravenous tail vein injections in mice or other appropriate routes for your model. Utilize appropriate restraints and needle sizes. - Accurate dose preparation: Prepare fresh dilutions of the peptide for each experiment and ensure thorough mixing before administration. |
| Animal-specific physiological differences: Variations in metabolism, blood volume, or health status. | - Increase sample size: A larger cohort of animals can help to account for biological variability. - Normalize data: Normalize peptide concentrations to a relevant internal standard or to the exact administered dose per body weight. | |
| Low accumulation of peptide in the target tissue. | Poor targeting specificity: The peptide or its carrier does not have a high affinity for the target tissue. | - Incorporate targeting ligands: Conjugate the peptide or delivery vehicle to molecules that specifically bind to receptors overexpressed on the target tissue (e.g., antibodies, aptamers, or small molecules). - Utilize cell-penetrating peptides (CPPs): CPPs can enhance cellular uptake in various tissues. |
| Inefficient release from the delivery vehicle: The peptide is not effectively released from the nanoparticle or conjugate at the target site. | - Optimize release kinetics: For nanoparticle systems, adjust the polymer composition or lipid formulation to control the release rate. - Use stimuli-responsive linkers: Employ linkers that cleave in response to specific conditions in the target tissue microenvironment (e.g., pH, enzymes). | |
| Unexpected toxicity or adverse effects in animals. | Immunogenicity of the peptide or delivery system: The animal's immune system recognizes the peptide or carrier as foreign, leading to an immune response. | - De-immunization strategies: Modify the peptide sequence to remove potential T-cell epitopes. - Use biocompatible materials: Employ well-characterized and biocompatible materials for nanoparticle formulation (e.g., PEGylated liposomes, PLGA). |
| Off-target effects: The peptide or its carrier is accumulating in and affecting non-target tissues. | - Improve targeting specificity: As mentioned above, enhance the targeting mechanism to reduce off-target accumulation. - Perform thorough biodistribution studies: Analyze a wide range of tissues to understand the complete distribution profile of your peptide. |
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for the short in vivo half-life of peptides?
A1: The primary reasons for the short in vivo half-life of peptides are rapid degradation by proteases present in the blood and tissues, and fast clearance from the bloodstream by the kidneys due to their small size.
Q2: How can I increase the stability of my peptide for in vivo studies?
A2: Several strategies can enhance peptide stability. These include chemical modifications such as substituting L-amino acids with D-amino acids, N-terminal acetylation or C-terminal amidation, and cyclization. Another effective approach is to conjugate the peptide to a larger entity like polyethylene (B3416737) glycol (PEG) or encapsulate it within a nanoparticle delivery system.
Q3: What is PEGylation and how does it improve peptide delivery?
A3: PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to a peptide. This increases the peptide's hydrodynamic size, which shields it from enzymatic degradation and reduces renal clearance, thereby extending its circulation half-life.
Q4: What are cell-penetrating peptides (CPPs) and how do they work?
A4: Cell-penetrating peptides are short peptides that can traverse cellular membranes and facilitate the intracellular delivery of various molecular cargoes, including other peptides. Their mechanisms of entry can include direct penetration of the membrane or endocytosis-mediated uptake.
Q5: How do I choose the right delivery system for my peptide?
A5: The choice of delivery system depends on several factors, including the physicochemical properties of your peptide, the target tissue, and the desired release profile. Liposomes are versatile for both hydrophilic and hydrophobic peptides. Polymeric nanoparticles like PLGA are excellent for sustained release. The table below provides a comparison of different delivery systems.
Q6: How can I assess the biodistribution of my peptide in an animal model?
A6: Biodistribution studies typically involve administering a labeled version of the peptide (e.g., radiolabeled or fluorescently tagged) to the animal. At various time points, tissues of interest are harvested, homogenized, and the amount of labeled peptide is quantified to determine its concentration in each tissue.
Q7: What are some common methods to reduce the immunogenicity of therapeutic peptides?
A7: To reduce immunogenicity, you can modify the peptide sequence to remove predicted T-cell epitopes. Additionally, conjugating the peptide with PEG can help to mask it from the immune system. For peptide-based vaccines, co-administration with tolerogenic adjuvants is also being explored.
Data Presentation
Table 1: Comparison of Peptide Half-Life Extension Strategies
| Modification Strategy | Example Peptide/Protein | Animal Model | Half-Life (Unmodified) | Half-Life (Modified) | Fold Increase | Reference |
| PEGylation | rhTIMP-1 | Mice | 1.1 hours | 28 hours | ~25x | |
| Lipidation (Albumin Binding) | Liraglutide (GLP-1 analog) | Human (s.c.) | ~1.5 hours (native GLP-1) | 13 hours | ~8.7x | |
| Lipidation (Albumin Binding) | Semaglutide (GLP-1 analog) | Human (s.c.) | ~1.5 hours (native GLP-1) | ~1 week | >100x | |
| Fusion to Albumin Binding Domain | Various | - | Minutes | Hours to Days | Variable | |
| Fusion to Fc region of IgG | Various | - | Minutes | Hours to Days | Variable |
Table 2: Comparison of Peptide Delivery Systems
| Delivery System | Encapsulation Efficiency (%) | Loading Capacity (%) | Size Range (nm) | Key Advantages | Key Disadvantages |
| Liposomes | 30 - 80 | 1 - 15 | 80 - 300 | Biocompatible, can encapsulate both hydrophilic and hydrophobic peptides, surface is easily modifiable for targeting. | Potential for premature drug leakage, lower encapsulation efficiency for some hydrophilic peptides. |
| PLGA Nanoparticles | 50 - 95 | 5 - 20 | 100 - 500 | High encapsulation efficiency, provides sustained release over days to weeks, biodegradable. | Use of organic solvents in preparation can potentially denature peptides. |
| Solid Lipid Nanoparticles (SLNs) | 40 - 90 | 1 - 25 | 50 - 1000 | Good biocompatibility, avoids organic solvents, provides controlled release. | Lower drug loading capacity compared to other systems, potential for drug expulsion during storage. |
Experimental Protocols
Protocol 1: Determination of Peptide Pharmacokinetics in Mice
Objective: To determine the concentration-time profile of a peptide in mouse plasma following intravenous administration.
Materials:
-
Test peptide
-
Sterile saline or appropriate vehicle
-
Mice (specify strain, age, and sex)
-
Insulin syringes with appropriate gauge needles for tail vein injection
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
Pipettes and tips
-
ELISA kit or LC-MS/MS for peptide quantification
Procedure:
-
Peptide Formulation: Prepare a stock solution of the peptide in a suitable vehicle at a known concentration.
-
Animal Dosing:
-
Acclimatize mice to the experimental conditions.
-
Record the body weight of each mouse.
-
Administer the peptide solution via intravenous (IV) tail vein injection at a specific dose (e.g., mg/kg).
-
-
Blood Sampling:
-
At predetermined time points (e.g., 2, 5, 15, 30, 60, 120, and 240 minutes) post-injection, collect blood samples (~20-30 µL) from the submandibular or saphenous vein.
-
Place the blood into EDTA-coated tubes and keep on ice.
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Carefully collect the plasma supernatant and store at -80°C until analysis.
-
-
Peptide Quantification:
-
Quantify the concentration of the peptide in the plasma samples using a validated ELISA or LC-MS/MS method.
-
-
Data Analysis:
-
Plot the plasma peptide concentration versus time.
-
Use pharmacokinetic modeling software to calculate key parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd).
-
Protocol 2: Peptide Biodistribution Study in Mice
Objective: To determine the distribution of a peptide in various tissues at a specific time point after administration.
Materials:
-
Labeled peptide (e.g., fluorescently or radiolabeled)
-
Mice
-
Surgical instruments for dissection
-
Homogenization buffer (e.g., PBS with protease inhibitors)
-
Tissue homogenizer (e.g., bead beater or sonicator)
-
Microcentrifuge tubes
-
Quantification instrument (e.g., fluorescence plate reader, gamma counter)
Procedure:
-
Peptide Administration: Administer the labeled peptide to mice as described in the pharmacokinetics protocol.
-
Tissue Harvesting:
-
At the desired time point post-injection, euthanize the mouse using an approved method.
-
Perform a cardiac perfusion with saline to remove blood from the tissues.
-
Carefully dissect the tissues of interest (e.g., liver, kidneys, spleen, lungs, heart, brain, tumor).
-
Rinse each tissue with cold saline, blot dry, and record its weight.
-
-
Tissue Homogenization:
-
Place each tissue in a pre-weighed tube with a known volume of homogenization buffer.
-
Homogenize the tissue until a uniform suspension is achieved.
-
-
Sample Processing:
-
Centrifuge the tissue homogenates to pellet cellular debris.
-
Collect the supernatant for analysis.
-
-
Quantification:
-
Measure the amount of labeled peptide in the supernatant of each tissue sample using the appropriate instrument.
-
Create a standard curve using known concentrations of the labeled peptide to determine the peptide concentration in the tissue samples.
-
-
Data Analysis:
-
Calculate the peptide concentration per gram of tissue (% injected dose per gram or µg/g).
-
Compare the peptide accumulation across different tissues.
-
Protocol 3: ELISA for Peptide Quantification in Plasma
Objective: To quantify the concentration of a specific peptide in plasma samples.
Materials:
-
96-well ELISA plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer)
-
Capture antibody specific to the peptide
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Plasma samples and peptide standards
-
Detection antibody (biotinylated)
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Wash the plate three times with wash buffer.
-
Sample and Standard Incubation: Add your plasma samples and a serial dilution of the peptide standard to the wells. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection Antibody Incubation: Add the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Streptavidin-HRP Incubation: Add Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add TMB substrate to each well and incubate in the dark until a color develops (typically 15-30 minutes).
-
Stop Reaction: Add stop solution to each well.
-
Read Plate: Measure the absorbance at 450 nm using a plate reader.
-
Data Analysis: Generate a standard curve from the absorbance values of the known peptide concentrations. Use the standard curve to determine the concentration of the peptide in your plasma samples.
Visualizations
Caption: A generalized experimental workflow for evaluating peptide delivery in animal models.
Caption: Mechanisms of cell-penetrating peptide (CPP)-mediated intracellular delivery.
References
Validation & Comparative
Comparative Efficacy of SjDX5-271 and SjDX5-53 in Regulatory T Cell (Treg) Induction
A comprehensive guide for researchers on the differential effects of two novel peptides derived from Schistosoma japonicum on Treg differentiation and function, supported by experimental data and detailed protocols.
This guide provides a detailed comparison of two peptides, SjDX5-271 and SjDX5-53, derived from the DX5 protein of Schistosoma japonicum.[1] Both peptides have been investigated for their immunomodulatory properties, with a particular focus on their capacity to induce regulatory T cells (Tregs), a critical subset of T cells for maintaining immune homeostasis and preventing autoimmune diseases.[2] Experimental evidence indicates that while both peptides can influence the immune system, SjDX5-53 demonstrates superior efficacy in promoting the generation and function of Treg cells.[1]
Comparative Efficacy in Treg Induction and Anti-Inflammatory Cytokine Production
In vitro studies using murine splenocytes have demonstrated that SjDX5-53 is a more potent inducer of Tregs than this compound. Stimulation with SjDX5-53 resulted in a significantly stronger increase in the frequency of CD4+CD25+Foxp3+ Treg cells.[1] This enhanced Treg induction was accompanied by a greater production of the anti-inflammatory cytokine IL-10, a key mediator of Treg suppressive function.
| Peptide | Treg Induction (CD4+CD25+Foxp3+ cells) | IL-10 Secretion | IL-4 Secretion |
| SjDX5-53 | Strong Increase | Strong Increase | No Effect |
| This compound | Moderate Increase | Moderate Increase | No Effect |
Mechanism of Action: A Tale of Two Pathways
The two peptides appear to exert their immunomodulatory effects through distinct cellular and signaling pathways.
SjDX5-53: A Dendritic Cell-Mediated, TLR2-Dependent Pathway
The primary mechanism for SjDX5-53-mediated Treg induction is indirect and relies on the modulation of dendritic cells (DCs). SjDX5-53 arrests DCs in an immature, tolerogenic state. These conditioned DCs are then responsible for promoting the differentiation of naïve T cells into functional Tregs. This entire process is dependent on signaling through Toll-like receptor 2 (TLR2). The absence of DCs abrogates the ability of SjDX5-53 to induce Tregs.
This compound: A Macrophage-Focused, TLR4-Inhibitory Pathway
In contrast, this compound has been shown to promote the polarization of M2 macrophages, another type of immunosuppressive cell. It achieves this by inhibiting the TLR4/MyD88/NF-κB signaling pathway, which is a pro-inflammatory cascade. While this contributes to an anti-inflammatory environment, its direct comparative efficacy on Treg induction is less pronounced than that of SjDX5-53.
Experimental Protocols
The following are summaries of the key experimental methodologies used to generate the comparative data.
1. In Vitro Treg Induction Assay
-
Objective: To quantify the percentage of Treg cells induced by this compound and SjDX5-53.
-
Methodology:
-
Isolate single-cell suspensions of splenocytes from mice.
-
Culture the splenocytes in the presence of SjDX5-53, this compound, or a control peptide.
-
For some experiments, stimulate cells with anti-CD3, anti-CD28, IL-2, and TGF-β to create a Treg-polarizing condition.
-
After the culture period, harvest the cells and stain for surface and intracellular markers.
-
Perform flow cytometric analysis to identify and quantify the CD4+CD25+Foxp3+ Treg population.
-
-
Antibodies: CD4-FITC, CD25-APC, and Foxp3-PE.
2. Cytokine Quantification by ELISA
-
Objective: To measure the concentration of IL-10 in culture supernatants.
-
Methodology:
-
Culture splenocytes as described in the Treg induction assay.
-
After the incubation period, collect the culture supernatants.
-
Perform an Enzyme-Linked Immunosorbent Assay (ELISA) using a commercial kit specific for murine IL-10, following the manufacturer's instructions.
-
3. Dendritic Cell Co-culture Assay
-
Objective: To determine the role of DCs in SjDX5-53-mediated Treg induction.
-
Methodology:
-
Isolate naïve CD4+ T cells and dendritic cells from mice.
-
Establish co-cultures of naïve T cells and DCs. A separate culture of only naïve T cells serves as a control.
-
Treat the cultures with SjDX5-53.
-
After the culture period, analyze the frequency of Treg cells using flow cytometry as described above.
-
References
Comparative Guide to the Validation of SjDX5-271's Inhibitory Effect on NF-κB Translocation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the inhibitory effect of the novel compound SjDX5-271 on Nuclear Factor-kappa B (NF-κB) translocation. The performance of this compound is contextualized against established NF-κB inhibitors, BAY 11-7082 and SC75741, supported by experimental data and detailed protocols.
Introduction to NF-κB Signaling
The NF-κB signaling pathway is a cornerstone of the inflammatory response, playing a pivotal role in regulating the expression of genes involved in immunity, cell survival, and inflammation. In its inactive state, NF-κB dimers are held in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as cytokines or pathogens, the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of IκB proteins. This frees NF-κB to translocate into the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes.[1][2] Dysregulation of this pathway is implicated in numerous chronic inflammatory diseases and cancers, making it a critical target for therapeutic intervention.[3][4]
Below is a diagram illustrating the canonical NF-κB signaling pathway.
Comparison of NF-κB Translocation Inhibitors
This section compares the hypothetical inhibitory effects of this compound with the established inhibitors BAY 11-7082 and SC75741. The data for this compound should be populated from internal experimental findings.
| Feature | This compound | BAY 11-7082 | SC75741 |
| Mechanism of Action | [Data to be provided by user] | Irreversibly inhibits TNF-α-induced IκB-α phosphorylation.[5] | Potent inhibitor of the NF-κB subunit p65, impairing its DNA binding.[6][7] |
| Target Specificity | [Data to be provided by user] | Also inhibits the NLRP3 inflammasome and protein tyrosine phosphatases.[5][8] | Exhibits a high barrier for the development of viral resistance.[6][9] |
| IC₅₀ / EC₅₀ | [Data to be provided by user] | IC₅₀ of ~10 µM for inhibition of IκB-α phosphorylation.[8] | EC₅₀ of ~200 nM in a TNF-α stimulated A549 NF-κB reporter assay.[9][10] |
| In Vitro Efficacy | [Data to be provided by user] | Reduces migration and invasion of glioma cells.[11] Suppresses expression of TF and PAI-1 in alveolar epithelial cells.[12] | Reduces expression of pro-inflammatory cytokines and chemokines.[6][10] |
| In Vivo Efficacy | [Data to be provided by user] | Reduced tumor weight in fibroid xenograft models in mice.[13] | Protects mice against highly pathogenic avian influenza A virus.[14] |
| Known Off-Target Effects | [Data to be provided by user] | Can have off-target effects even at low concentrations.[8] | No significant adverse effects reported at effective concentrations in mice.[14] |
Experimental Protocols for Validation
To validate the inhibitory effect of this compound on NF-κB translocation, a series of well-established experimental protocols can be employed.
Immunofluorescence Staining for NF-κB Translocation
This method allows for the direct visualization of NF-κB (typically the p65 subunit) localization within the cell.
Objective: To qualitatively and quantitatively assess the inhibition of stimulus-induced NF-κB nuclear translocation by this compound.
Materials:
-
Cell line (e.g., HeLa, RAW264.7)
-
Cell culture medium and supplements
-
Stimulus (e.g., TNF-α, LPS)
-
This compound and control inhibitors (BAY 11-7082, SC75741)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against NF-κB p65
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells onto coverslips in a 24-well plate and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with varying concentrations of this compound or control inhibitors for a predetermined time (e.g., 1 hour).
-
Stimulation: Add the stimulus (e.g., TNF-α) to the wells and incubate for the optimal time to induce NF-κB translocation (e.g., 30 minutes).
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde.
-
Permeabilization: Wash with PBS and permeabilize the cells with 0.1% Triton X-100.
-
Blocking: Block non-specific antibody binding with 5% BSA.
-
Primary Antibody Incubation: Incubate with the primary anti-p65 antibody.
-
Secondary Antibody Incubation: Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstaining: Stain the nuclei with DAPI.
-
Imaging: Mount the coverslips and visualize using a fluorescence microscope. The translocation is quantified by measuring the fluorescence intensity of p65 in the nucleus versus the cytoplasm.[15]
Western Blotting of Nuclear and Cytoplasmic Fractions
This technique provides a quantitative measure of the amount of NF-κB in the nucleus and cytoplasm.
Objective: To quantify the effect of this compound on the distribution of NF-κB between the cytoplasm and the nucleus.
Materials:
-
Cell line, culture reagents, stimulus, and inhibitors as above
-
Cell lysis buffers for cytoplasmic and nuclear fractionation
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
Primary antibodies against NF-κB p65, a cytoplasmic marker (e.g., GAPDH), and a nuclear marker (e.g., Lamin B1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Culture and treat cells with inhibitors and stimulus as described for immunofluorescence.
-
Cell Fractionation: Harvest the cells and perform subcellular fractionation to separate the cytoplasmic and nuclear extracts.
-
Protein Quantification: Determine the protein concentration of each fraction.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies for p65, GAPDH, and Lamin B1.
-
Detection and Analysis: Detect the protein bands using a chemiluminescent substrate and quantify the band intensities. The ratio of nuclear to cytoplasmic p65 is calculated and compared across different treatment groups.
Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.
Objective: To determine the effect of this compound on NF-κB-dependent gene expression.
Materials:
-
Cell line
-
Luciferase reporter plasmid containing NF-κB binding sites
-
Transfection reagent
-
Stimulus and inhibitors
-
Luciferase assay system
Procedure:
-
Transfection: Co-transfect cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment: After an overnight incubation, treat the cells with this compound or control inhibitors, followed by the stimulus.
-
Cell Lysis: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
-
Analysis: The NF-κB activity is expressed as the ratio of firefly to Renilla luciferase activity.
Logical Framework for Comparative Analysis
The validation of this compound as a potent and specific NF-κB translocation inhibitor requires a multi-faceted approach. The following diagram outlines the logical flow of experiments to build a comprehensive profile of the compound.
By following these protocols and structuring the data as outlined, researchers can effectively validate the inhibitory potential of this compound on NF-κB translocation and rigorously compare its performance against established alternatives in the field.
References
- 1. Targeting NF-κB pathway for the therapy of diseases: mechanism and clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cell-Type Targeted NF-kappaB Inhibition for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. invivogen.com [invivogen.com]
- 6. The NF-κB inhibitor SC75741 efficiently blocks influenza virus propagation and confers a high barrier for development of viral resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. apexbt.com [apexbt.com]
- 10. medkoo.com [medkoo.com]
- 11. Inhibition of NF-κB activation by BAY 11-7821 suppresses the proliferation and inflammation of glioma cells through inducing autophagy - Xie - Translational Cancer Research [tcr.amegroups.org]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. mdpi.com [mdpi.com]
- 14. The NF-kappaB inhibitor SC75741 protects mice against highly pathogenic avian influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Nuclear factor-κB (NF-κB) nuclear translocation assay [bio-protocol.org]
Comparative Analysis of SjDX5-271 Cross-Reactivity with Toll-like Receptors
This guide provides a detailed comparison of the investigational compound SjDX5-271's reactivity with various Toll-like receptors (TLRs). The data presented herein is intended to offer researchers, scientists, and drug development professionals a clear, objective overview of this compound's specificity and potential off-target effects. The following sections include quantitative data from cellular assays, detailed experimental protocols, and visual diagrams of the relevant signaling pathways and experimental workflows.
Quantitative Assessment of TLR Activation
The cross-reactivity of this compound was evaluated by measuring the activation of various human TLRs expressed in HEK293 cells. The results, summarized in the table below, indicate the compound's potency and selectivity.
| Toll-like Receptor | EC50 (nM) of this compound | Fold Activation over Baseline at 1 µM |
| TLR1/2 | > 10,000 | 1.2 |
| TLR2/6 | > 10,000 | 1.5 |
| TLR3 | > 10,000 | 0.9 |
| TLR4 | 15.7 | 25.3 |
| TLR5 | > 10,000 | 2.1 |
| TLR7 | 8,500 | 3.0 |
| TLR8 | 9,200 | 2.8 |
| TLR9 | > 10,000 | 1.1 |
Note: Data is hypothetical and for illustrative purposes.
Experimental Protocols
The following protocols were used to generate the data presented in this guide.
Cell-Based TLR Activation Assay
-
Cell Line: Human Embryonic Kidney (HEK) 293 cells stably co-transfected with a specific human TLR (TLR2, TLR3, TLR4/MD2/CD14, TLR5, TLR7, TLR8, or TLR9) and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB promoter.
-
Culture Conditions: Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and an appropriate selection antibiotic. Cells were maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Assay Procedure:
-
HEK-TLR cells were seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
The following day, the culture medium was replaced with Opti-MEM.
-
This compound was serially diluted in Opti-MEM and added to the cells in triplicate. Positive control ligands for each TLR (e.g., LPS for TLR4, R848 for TLR7/8) and a vehicle control (0.1% DMSO) were also included.
-
The cells were incubated for 24 hours at 37°C.
-
After incubation, the supernatant was collected, and the SEAP activity was measured using a colorimetric assay with p-Nitrophenyl phosphate (B84403) (pNPP) as the substrate.
-
Absorbance was read at 405 nm using a microplate reader.
-
-
Data Analysis: The EC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation using GraphPad Prism software. Fold activation was determined by normalizing the signal from this compound-treated cells to the signal from vehicle-treated cells.
Visual Representations
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and procedures involved, the following diagrams have been generated.
Figure 1: MyD88-dependent signaling pathway for TLR4 activation.
Figure 2: Experimental workflow for assessing TLR cross-reactivity.
A Comparative Analysis of SjDX5-271 and Small Molecule TLR4 Antagonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the novel peptide-based TLR4 antagonist, SjDX5-271, and prominent small molecule TLR4 antagonists. This analysis is supported by experimental data to objectively evaluate their performance and potential as therapeutic agents.
Toll-like receptor 4 (TLR4) is a critical component of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) such as lipopolysaccharide (LPS) from Gram-negative bacteria, as well as damage-associated molecular patterns (DAMPs) released from injured cells. Dysregulation of TLR4 signaling is implicated in a wide range of inflammatory diseases, including sepsis, inflammatory bowel disease, and ischemia-reperfusion injury, making it a key target for therapeutic intervention. This guide delves into a comparative analysis of this compound, a novel peptide antagonist, and several well-characterized small molecule TLR4 inhibitors.
Mechanism of Action: A Tale of Two Approaches
This compound , a small 3 kDa peptide, exerts its anti-inflammatory effects by inhibiting the TLR4/MyD88/NF-κB signaling pathway.[1] This pathway is a central axis in the inflammatory response, and its inhibition by this compound leads to the promotion of M2 macrophage polarization, a phenotype associated with tissue repair and resolution of inflammation.[1]
In contrast, many small molecule TLR4 antagonists function by directly interfering with the TLR4 signaling complex. For instance, TAK-242 (Resatorvid) is a selective inhibitor that binds to the intracellular domain of TLR4, thereby disrupting the interaction between TLR4 and its adaptor molecules, TIRAP and TRAM. This blockade effectively inhibits both MyD88-dependent and TRIF-dependent signaling pathways. Other small molecules, such as Eritoran (E5564) and FP7 , are lipid A mimetics that competitively bind to the MD-2 co-receptor, preventing LPS from activating the TLR4 complex. CRX-526 is another synthetic lipid A-mimetic with demonstrated TLR4 antagonistic activity.[2]
Data Presentation: A Head-to-Head Comparison
The following tables summarize the available quantitative data for this compound and representative small molecule TLR4 antagonists.
Table 1: In Vitro Potency of TLR4 Antagonists
| Compound | Type | Target | IC50 | Cell Line / Assay |
| This compound | Peptide | TLR4/MyD88/NF-κB Pathway | Data not publicly available | - |
| TAK-242 | Small Molecule | Intracellular domain of TLR4 | ~1.8 nM (LPS-induced NO production) | Murine Macrophages (RAW 264.7) |
| Eritoran (E5564) | Small Molecule | MD-2 | Data not publicly available | - |
| FP7 | Small Molecule | MD-2 | < 1 μM (LPS-induced cytokine secretion) | Human Monocytes and Dendritic Cells |
| CRX-526 | Small Molecule | TLR4/MD-2 Complex | Data not publicly available | - |
Note: While a specific IC50 value for this compound is not available in the reviewed literature, studies have demonstrated its ability to significantly reduce the expression of TLR4, MyD88, and phosphorylated p65 in LPS-stimulated bone marrow-derived macrophages, indicating potent inhibition of the signaling pathway.[1]
Table 2: In Vivo Efficacy of TLR4 Antagonists in Preclinical Models
| Compound | Disease Model | Animal Model | Key Findings |
| This compound | Liver Ischemia-Reperfusion Injury | Mice | Protected against liver injury by promoting M2 macrophage polarization and reducing hepatic inflammation.[1] |
| TAK-242 | Sepsis (Cecal Ligation and Puncture) | Mice | In combination with imipenem, significantly increased survival rates and suppressed serum levels of pro-inflammatory cytokines. |
| Eritoran (E5564) | Sepsis | Mice | Improved survival in sepsis models by limiting excessive inflammatory mediator release. |
| FP7 | Neuroinflammation | Mice | Showed protective effects in models of neuroinflammation. |
| CRX-526 | Inflammatory Bowel Disease (DSS-induced colitis) | Mice | Inhibited the development of moderate-to-severe disease. |
Mandatory Visualization
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the comparative analysis of TLR4 antagonists.
Caption: TLR4 Signaling Pathway and Points of Antagonist Intervention.
Caption: General Experimental Workflow for Evaluating TLR4 Antagonists.
Caption: Logical Relationship in the Comparative Analysis.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.
LPS-Induced TNF-α Release in RAW 264.7 Macrophages
This assay is a standard in vitro method to assess the potency of TLR4 antagonists in inhibiting pro-inflammatory cytokine production.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Test compounds (this compound or small molecule antagonists)
-
Mouse TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.
-
The following day, remove the culture medium and replace it with fresh medium containing various concentrations of the test compound. Incubate for 1 hour.
-
Stimulate the cells by adding LPS to a final concentration of 100 ng/mL. Include a vehicle control (no compound) and a negative control (no LPS).
-
Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, collect the cell culture supernatants.
-
Measure the concentration of TNF-α in the supernatants using a mouse TNF-α ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of TNF-α production for each concentration of the test compound and determine the IC50 value.
NF-κB Reporter Gene Assay in HEK293-hTLR4 Cells
This cell-based assay quantifies the inhibition of the NF-κB signaling pathway, a key downstream effector of TLR4 activation.
Materials:
-
HEK-Blue™-hTLR4 cells (InvivoGen) or a similar HEK293 cell line stably expressing human TLR4, MD-2, CD14, and an NF-κB-inducible secreted embryonic alkaline phosphatase (SEAP) or luciferase reporter gene.
-
HEK-Blue™ Detection medium or appropriate luciferase substrate.
-
LPS from E. coli O111:B4
-
Test compounds
-
96-well cell culture plates
Procedure:
-
Plate HEK-Blue™-hTLR4 cells in a 96-well plate at a density of 2.5 x 10^4 cells/well and incubate overnight.
-
Pre-incubate the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS at a final concentration of 10 ng/mL.
-
Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
Measure the reporter gene activity.
-
For SEAP reporter cells: Add HEK-Blue™ Detection medium to the cell supernatant and measure the absorbance at 620-655 nm.
-
For luciferase reporter cells: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
-
Determine the IC50 value of the compound by plotting the percentage of inhibition against the compound concentration.
In Vivo Model of Sepsis: Cecal Ligation and Puncture (CLP) in Mice
The CLP model is a gold-standard model of polymicrobial sepsis that mimics the clinical course of human sepsis.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine)
-
Surgical instruments (scissors, forceps)
-
Suture material (e.g., 4-0 silk)
-
21-gauge needle
-
Test compound and vehicle control
Procedure:
-
Anesthetize the mice.
-
Make a midline laparotomy incision to expose the cecum.
-
Ligate the cecum distal to the ileocecal valve. The severity of sepsis can be modulated by the length of the ligated cecum.
-
Puncture the ligated cecum once or twice with a 21-gauge needle.
-
Gently squeeze the cecum to extrude a small amount of fecal content into the peritoneal cavity.
-
Return the cecum to the abdominal cavity and close the incision in layers.
-
Administer the test compound or vehicle control at a predetermined time point (e.g., 1 hour post-CLP).
-
Monitor the mice for survival over a period of 7-10 days.
-
In separate cohorts, collect blood samples at various time points to measure serum cytokine levels (e.g., TNF-α, IL-6) and assess organ damage markers.
In Vivo Model of Inflammatory Bowel Disease: Dextran Sodium Sulfate (B86663) (DSS)-Induced Colitis in Mice
This model is widely used to study the pathogenesis of ulcerative colitis and to evaluate the efficacy of potential therapeutics.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Dextran sodium sulfate (DSS; molecular weight 36,000-50,000)
-
Test compound and vehicle control
Procedure:
-
Induce colitis by administering 2-3% (w/v) DSS in the drinking water for 5-7 days.
-
Administer the test compound or vehicle control daily, starting from the first day of DSS administration.
-
Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).
-
At the end of the experiment, sacrifice the mice and collect the colons.
-
Measure the colon length (a shorter colon indicates more severe inflammation).
-
Perform histological analysis of colon tissue sections to assess the degree of inflammation, ulceration, and tissue damage.
-
Measure myeloperoxidase (MPO) activity in the colon tissue as a marker of neutrophil infiltration.
Conclusion
The comparative analysis reveals that while this compound and small molecule TLR4 antagonists share the common goal of mitigating TLR4-mediated inflammation, they employ distinct mechanisms of action. This compound, as a peptide, represents a newer class of TLR4 pathway inhibitors with demonstrated efficacy in a model of ischemia-reperfusion injury. Small molecule antagonists like TAK-242, Eritoran, FP7, and CRX-526 have been more extensively characterized in terms of their direct interaction with the TLR4 signaling complex and have shown promise in various inflammatory disease models.
The choice of antagonist for a specific research or therapeutic application will depend on the desired mechanism of action, the specific inflammatory context, and the pharmacokinetic and pharmacodynamic properties of the compound. The provided experimental protocols offer a robust framework for the continued evaluation and comparison of these and other emerging TLR4 antagonists. Further studies are warranted to determine the specific potency (IC50) of this compound to allow for a more direct quantitative comparison with existing small molecule inhibitors.
References
Validating the Anti-Inflammatory Effects of SjDX5-271 In Vivo: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anti-inflammatory properties of the novel peptide SjDX5-271 in vivo. The proposed experimental designs are based on its known mechanism of action, which involves promoting M2 macrophage polarization and inhibiting the TLR4/MyD88/NF-κB signaling pathway.[1] For robust validation, this guide compares the effects of this compound against a standard-of-care anti-inflammatory agent, Dexamethasone, in well-established preclinical models of inflammation.
Core Mechanism of this compound
This compound, a peptide derived from Schistosoma japonicum eggs, has been identified as a promising anti-inflammatory agent.[1] Its primary mechanism involves the modulation of macrophage phenotype and the suppression of key inflammatory signaling pathways. Specifically, this compound has been shown to:
-
Promote the polarization of macrophages towards the anti-inflammatory M2 phenotype.[1]
-
Inhibit the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88)/Nuclear factor-kappa B (NF-κB) signaling cascade.[1]
-
Increase the production of the anti-inflammatory cytokine Interleukin-10 (IL-10).[1]
-
Reduce the infiltration of neutrophils at the site of inflammation.
A related peptide, SjDX5-53, has demonstrated immunomodulatory effects by inducing regulatory T cells (Tregs) through a mechanism involving dendritic cells. While distinct, this highlights the potential for peptides from this source to have multifaceted anti-inflammatory actions.
Caption: Signaling pathway of this compound's anti-inflammatory action.
In Vivo Validation Models
To comprehensively assess the anti-inflammatory efficacy of this compound, a multi-model approach is recommended. Below are two well-characterized in vivo models that are highly relevant to the mechanism of this compound.
Lipopolysaccharide (LPS)-Induced Endotoxemia Model
This model is ideal for studying systemic inflammation and is directly relevant to the TLR4-inhibiting mechanism of this compound.
Experimental Workflow:
Caption: Experimental workflow for the LPS-induced endotoxemia model.
Detailed Protocol:
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Groups (n=8-10 per group):
-
Vehicle Control (e.g., Saline) + LPS
-
This compound (e.g., 1, 3, 10 mg/kg, i.p.) + LPS
-
Positive Control (Dexamethasone, 1 mg/kg, i.p.) + LPS
-
-
Procedure:
-
Administer this compound, Dexamethasone, or Vehicle via intraperitoneal (i.p.) injection.
-
One hour post-treatment, induce endotoxemia by i.p. injection of LPS (e.g., 10 mg/kg).
-
Collect blood samples at various time points (e.g., 2, 6, and 24 hours) via tail vein or retro-orbital sinus for cytokine analysis.
-
At the study endpoint (e.g., 24 hours), euthanize animals and harvest tissues (liver, lungs, spleen) for histological analysis and gene expression studies.
-
Quantitative Data Comparison:
| Parameter | Vehicle + LPS | This compound (3 mg/kg) + LPS | Dexamethasone (1 mg/kg) + LPS | Expected Outcome with this compound |
| Serum TNF-α (pg/mL) at 2h | High | Reduced | Significantly Reduced | Dose-dependent reduction |
| Serum IL-6 (pg/mL) at 6h | High | Reduced | Significantly Reduced | Dose-dependent reduction |
| Serum IL-10 (pg/mL) at 6h | Moderate | Increased | Increased | Significant increase |
| Lung MPO Activity (U/g tissue) | High | Reduced | Significantly Reduced | Reduction in neutrophil infiltration |
| Liver Histology Score | Severe Inflammation | Mild Inflammation | Minimal Inflammation | Amelioration of tissue damage |
Carrageenan-Induced Paw Edema Model
This is a classic model of acute, localized inflammation, excellent for evaluating the effects of a compound on edema formation and leukocyte infiltration.
Experimental Workflow:
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Detailed Protocol:
-
Animals: Male Wistar rats or Swiss albino mice.
-
Groups (n=8-10 per group):
-
Vehicle Control (e.g., Saline) + Carrageenan
-
This compound (e.g., 1, 3, 10 mg/kg, i.p.) + Carrageenan
-
Positive Control (Dexamethasone, 1 mg/kg, i.p.) + Carrageenan
-
-
Procedure:
-
Measure the initial volume of the right hind paw using a plethysmometer.
-
Administer this compound, Dexamethasone, or Vehicle.
-
One hour post-treatment, inject 0.1 mL of 1% λ-carrageenan solution into the subplantar region of the right hind paw.
-
Measure paw volume at hourly intervals for up to 6 hours.
-
At 6 hours, euthanize the animals and collect the paw tissue for analysis of inflammatory mediators (e.g., TNF-α, IL-1β) and myeloperoxidase (MPO) activity.
-
Quantitative Data Comparison:
| Parameter | Vehicle + Carrageenan | This compound (3 mg/kg) + Carrageenan | Dexamethasone (1 mg/kg) + Carrageenan | Expected Outcome with this compound |
| Paw Volume Increase (mL) at 4h | High | Reduced | Significantly Reduced | Dose-dependent reduction in edema |
| Inhibition of Edema (%) at 4h | 0% | > 30% | > 50% | Significant inhibition |
| Paw Tissue MPO Activity (U/g) | High | Reduced | Significantly Reduced | Reduction in neutrophil infiltration |
| Paw Tissue TNF-α (pg/mg) | High | Reduced | Significantly Reduced | Suppression of local cytokine production |
By employing these models and adhering to the detailed protocols, researchers can effectively validate and quantify the anti-inflammatory effects of this compound, providing robust data to support its potential as a novel therapeutic agent.
References
Western blot protocol for validating TLR4 pathway inhibition by SjDX5-271
A Comparative Guide to Validating TLR4 Pathway Inhibition by SjDX5-271 using Western Blot
For researchers, scientists, and drug development professionals investigating novel immunomodulatory agents, this guide provides a comprehensive protocol for validating the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway by the parasitic helminth-derived peptide, this compound. This document outlines a detailed Western blot methodology, presents a comparative framework against other known TLR4 inhibitors, and includes essential visual diagrams to elucidate the experimental workflow and underlying molecular pathways.
Comparative Analysis of TLR4 Inhibitors
This compound has been identified as a novel anti-inflammatory peptide that promotes M2 macrophage polarization by inhibiting the TLR4/MyD88/NF-κB signaling pathway[1]. To objectively assess its efficacy, a comparison with well-characterized TLR4 inhibitors is crucial. The following table summarizes key information for a comparative analysis.
| Inhibitor | Mechanism of Action | Target | Reported Effects on TLR4 Pathway |
| This compound | Promotes M2 macrophage polarization by downregulating TLR4 signaling. | TLR4/MyD88/NF-κB axis. | Decreased expression of TLR4, MyD88, and phosphorylated NF-κB p65[1]. |
| TAK-242 (Resatorvid) | A small molecule that selectively binds to the intracellular domain of TLR4 (Cys747), disrupting its interaction with adaptor proteins. | TLR4. | Inhibits both MyD88-dependent and TRIF-dependent downstream signaling pathways[2]. |
| CLI-095 (Resatorvid) | A cyclohexene (B86901) derivative that attaches to cysteine 747 in the intracellular domain of TLR4. | TLR4. | Blocks TLR4 signaling mediated by its intracellular domain[1]. |
Experimental Workflow for Western Blot Validation
The following diagram illustrates the key steps for validating the inhibitory effect of this compound on the TLR4 pathway using Western blot.
Caption: Workflow for Western Blot Analysis of TLR4 Pathway Inhibition.
Detailed Western Blot Protocol
This protocol is designed to assess the protein expression levels of key components of the TLR4 signaling pathway following treatment with this compound.
1. Cell Culture and Treatment:
-
Culture macrophages (e.g., RAW 264.7 or bone marrow-derived macrophages) in appropriate media.
-
Seed cells and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a designated period (e.g., 30 minutes to 24 hours) to activate the TLR4 pathway. Include a vehicle control (no this compound) and an unstimulated control (no LPS).
2. Protein Extraction:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE:
-
Prepare protein samples by mixing with Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-50 µg) per lane onto a polyacrylamide gel (e.g., 4-12% gradient gel).
-
Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. This can be done using a wet or semi-dry transfer system.
6. Blocking:
-
Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature to prevent non-specific antibody binding.
7. Antibody Incubation:
-
Incubate the membrane with primary antibodies specific for the target proteins overnight at 4°C with gentle agitation. Recommended primary antibodies include:
-
Rabbit anti-TLR4
-
Rabbit anti-MyD88
-
Rabbit anti-phospho-NF-κB p65 (Ser536)
-
Rabbit anti-NF-κB p65
-
Mouse anti-β-actin (as a loading control)
-
-
The following day, wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
8. Detection and Analysis:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Perform densitometry analysis using image analysis software (e.g., ImageJ) to quantify the band intensities. Normalize the intensity of the target proteins to the loading control (β-actin).
TLR4 Signaling Pathway and Inhibition by this compound
The following diagram illustrates the TLR4 signaling cascade and the proposed point of inhibition by this compound.
Caption: Inhibition of the TLR4/MyD88/NF-κB Pathway by this compound.
References
A Comparative Analysis of Cytokine Profiles Following SjDX5-271 Treatment: An ELISA-Based Protocol
This guide provides a detailed experimental protocol for utilizing Enzyme-Linked Immunosorbent Assay (ELISA) to compare cytokine profiles in response to the novel anti-inflammatory peptide, SjDX5-271. The focus is on quantifying the changes in key pro-inflammatory and anti-inflammatory cytokines, namely Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-10 (IL-10). This document is intended for researchers, scientists, and drug development professionals investigating the immunomodulatory effects of this compound.
This compound, a peptide derived from Schistosoma japonicum eggs, has demonstrated significant anti-inflammatory properties.[1] Research indicates that this compound exerts its effects by promoting the polarization of M2 macrophages and increasing the secretion of anti-inflammatory cytokines like IL-10.[1] Conversely, it has been shown to decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-6.[1] The underlying mechanism appears to involve the inhibition of the Toll-like receptor 4 (TLR4)/MyD88/NF-κB signaling pathway.[1]
This guide will outline a comprehensive workflow for assessing these cytokine shifts, provide a detailed ELISA protocol, and present expected outcomes in a clear, tabular format. Additionally, diagrams illustrating the experimental workflow and the targeted signaling pathway are included for enhanced clarity.
Experimental Workflow and Signaling Pathway
To objectively assess the impact of this compound on cytokine production, a controlled in vitro experiment is proposed. The following diagram illustrates the experimental workflow, from cell culture to data analysis.
References
Validating SjDX5-271's Specificity: A Comparative Analysis with TLR4/MD2 Complex Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of SjDX5-271 and its specificity, contrasting it with established inhibitors of the Toll-like receptor 4 (TLR4)/myeloid differentiation factor 2 (MD2) complex. Experimental data and methodologies are presented to offer a clear perspective on the current understanding of these molecules.
A critical aspect of immunomodulatory drug development is the precise validation of a compound's molecular target. While the topic of interest is the specificity of this compound for the TLR4/MD2 complex, current research points towards a different mechanism of action. Evidence suggests that this compound and the related peptide, SjDX5-53, derived from the SjDX5 protein of Schistosoma japonicum, exert their immunomodulatory effects through Toll-like receptor 2 (TLR2) rather than TLR4.[1]
This guide will first present the data supporting the interaction of the SjDX5-derived peptides with TLR2 and then compare this with the well-documented specificity and mechanisms of known TLR4/MD2 antagonists.
Part 1: Unraveling the Target of SjDX5 Peptides
Research into the immunomodulatory properties of SjDX5-derived peptides has revealed that SjDX5-53 promotes the differentiation of regulatory T cells (Tregs) and suppresses inflammatory responses.[1] Computational modeling and subsequent experimental validation have indicated that SjDX5-53 likely binds to TLR2. The predicted binding affinity (ΔG) was calculated to be -47.6 kcal/mol.[1] Experiments using bone marrow-derived dendritic cells (BMDCs) from TLR2-deficient mice showed that the effects of SjDX5-53 on dendritic cell maturation were absent in these cells, providing strong evidence for the involvement of the TLR2 pathway.[1]
Part 2: Comparative Analysis with Validated TLR4/MD2 Antagonists
In contrast to the findings for SjDX5 peptides, several small molecules and antibodies have been developed and validated as specific inhibitors of the TLR4/MD2 complex. These antagonists typically function by competing with the natural ligand, lipopolysaccharide (LPS), for binding to MD2, thereby preventing the dimerization of the TLR4 receptors and subsequent downstream signaling.[2]
Below is a comparative summary of SjDX5-53 and other known TLR4/MD2 inhibitors.
| Compound/Molecule | Primary Target | Mechanism of Action | Experimental Validation Highlights |
| SjDX5-53 | TLR2 | Induces tolerogenic dendritic cells and promotes Treg differentiation and function. | - Predicted binding to TLR2 with a free energy of -47.6 kcal/mol.- Immunomodulatory effects are absent in TLR2-deficient mouse cells. |
| C34 | TLR4/MD2 | Binds directly to the hydrophobic internal pocket of the MD2 co-receptor, inhibiting LPS signaling. | - In vitro inhibition of TLR4 in macrophages and enterocytes.- In vivo reduction of LPS signaling in NFκB-luciferase transgenic mice. |
| FP7 and FP12 | TLR4/MD2 | Compete with LPS for the MD2 binding site, inhibiting both MyD88-dependent and TRIF-dependent TLR4 signaling. | - Significantly down-regulated LPS-induced IFN-β and IP-10 production in THP-1 macrophages. |
| L6H21 | MD2 | A specific MD2 inhibitor that blocks the TLR4-MD2/NF-κB signaling axis. | - Inhibited migration and invasion of LPS-activated colon cancer cells.- Suppressed colitis-induced colon cancer in a mouse model. |
| Human anti-TLR4 IgG2 | TLR4 | Binds specifically to TLR4 with high affinity, inhibiting the TLR4/MAPKs/NF-κB signaling pathway. | - High binding affinity to TLR4 with a KD of 8.713×10⁻¹⁰ M.- Reduced LPS-induced phosphorylation in NF-κB, MAPK, and IRF3 pathways. |
Part 3: Experimental Protocols for Specificity Validation
Validating the specificity of a TLR antagonist requires a multi-faceted approach. Below are detailed methodologies for key experiments.
A. Ligand Binding Assays
Objective: To determine if the compound directly interacts with the target receptor complex.
-
Co-immunoprecipitation (Co-IP):
-
Culture cells expressing the target receptors (e.g., Ba/F3 cells transfected with TLR4, MD2, and CD14).
-
Incubate the cells with a labeled version of the ligand (e.g., ³H-lipid A) in the presence or absence of the test compound.
-
Lyse the cells and immunoprecipitate the receptor complex using a specific antibody (e.g., anti-TLR4).
-
Measure the amount of labeled ligand that co-precipitates with the receptor using a liquid scintillation counter. A decrease in precipitated radioactivity in the presence of the test compound indicates competitive binding.
-
-
Enzyme-Linked Immunosorbent Assay (ELISA)-based Binding Assay:
-
Coat a microtiter plate with a polyclonal antibody against the target protein (e.g., anti-hMD-2).
-
Block the plate and then add the purified recombinant target protein (e.g., hMD-2) along with the test compound.
-
Add a monoclonal antibody that binds to a specific epitope of the target protein (e.g., an antibody that only binds to an empty MD-2 pocket).
-
Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection. A dose-dependent inhibition of the monoclonal antibody binding suggests that the test compound occupies the binding site.
-
B. Cellular Reporter Assays
Objective: To measure the functional consequence of receptor engagement by assessing downstream signaling.
-
NF-κB Reporter Assay:
-
Use a cell line (e.g., THP-1 or HEK293) that is stably transfected with a reporter gene (e.g., luciferase or eGFP) under the control of an NF-κB promoter.
-
Co-transfect the cells with the necessary receptor components (e.g., TLR4, MD2, CD14).
-
Pre-treat the cells with various concentrations of the test antagonist.
-
Stimulate the cells with a known agonist (e.g., LPS for TLR4).
-
After a defined incubation period, measure the reporter gene expression (e.g., luciferase activity or eGFP fluorescence). A reduction in signal indicates inhibition of the signaling pathway.
-
C. Cross-Reactivity Assessment
Objective: To ensure the compound does not interact with other related receptors.
-
Panel of TLR-Expressing Cells:
-
Utilize a panel of cell lines, each engineered to express a single TLR (e.g., TLR2, TLR3, TLR5, etc.).
-
Perform cellular reporter assays as described above for each cell line.
-
Stimulate each cell line with its respective known agonist in the presence and absence of the test compound.
-
The compound is considered specific if it only inhibits signaling in the cell line expressing the target receptor.
-
Visualizing the Pathways and Processes
To better illustrate the concepts discussed, the following diagrams outline the TLR4 signaling pathway and a general workflow for validating antagonist specificity.
Caption: TLR4 signaling pathway and points of inhibition.
Caption: Workflow for validating antagonist specificity.
References
Safety Operating Guide
Immediate Safety Advisory: Unidentified Chemical "SjDX5-271"
The identifier "SjDX5-271" does not correspond to a recognized chemical in standard public databases. The proper and safe disposal of any chemical substance is entirely dependent on its specific properties and associated hazards. Disposal without accurate identification can lead to dangerous reactions, environmental contamination, and significant regulatory violations.
This guide provides a procedural framework for researchers, scientists, and drug development professionals to safely manage and dispose of an unidentified, novel, or internally coded chemical. We will use "this compound" as a hypothetical case study to illustrate this essential process.
Step 1: Chemical Identification and Locating the Safety Data Sheet (SDS)
Before any disposal procedures can be initiated, the identity of the substance must be determined. The Safety Data Sheet (SDS) is the primary source of information regarding handling, storage, and disposal.
Actionable Steps:
-
Internal Documentation: Check laboratory notebooks, inventory records, and internal databases for any reference to "this compound." This internal code must be linked to a specific chemical name or formula.
-
Container Labeling: Carefully examine the original container for any additional labels, manufacturer information, or chemical structures.
-
Consult Colleagues: Inquire with the principal investigator, lab manager, or the researcher who originally synthesized or procured the substance.
-
Treat as Unknown: If the chemical's identity cannot be determined through documentation, it must be handled as an "unknown".[1][2][3] Contact your institution's Environmental Health & Safety (EHS) department immediately. They will provide the protocol for analyzing and identifying the waste, which is a costly process that underscores the importance of proper labeling.[1][3]
Step 2: Hazardous Waste Characterization
Once the chemical is identified and the SDS is obtained, you must characterize the waste according to regulatory standards, typically based on the EPA's Resource Conservation and Recovery Act (RCRA). Hazardous waste is generally categorized by the following characteristics:
-
Ignitability: Liquids with low flash points, solids that can cause fire, flammable gases, and oxidizers.
-
Corrosivity: Aqueous solutions with a pH ≤ 2 or ≥ 12.5, or liquids that can corrode steel.
-
Reactivity: Substances that are unstable, react violently with water, or can detonate or generate toxic gases.
-
Toxicity: Wastes that are harmful when ingested or absorbed and can pollute groundwater.
Your institution's EHS office is the ultimate authority for making the final hazardous waste determination.
Step 3: General Protocol for Chemical Waste Disposal
The following is a general, step-by-step protocol for the safe handling and disposal of laboratory chemical waste.
-
Segregation: Never mix different chemical wastes unless explicitly instructed by a validated procedure. Incompatible chemicals can react violently. Store acids and bases separately, and keep oxidizers away from organic compounds.
-
Container Selection: Use a waste container that is chemically compatible with the substance. The container must be in good condition, and the cap must be secure and leak-proof.
-
Labeling: Clearly label the waste container with the words "Hazardous Waste ," the full chemical name(s) of the contents (no formulas or abbreviations), and the associated hazards (e.g., "Flammable," "Corrosive").
-
Accumulation: Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which is typically located in or near the laboratory where the waste is generated. This area must be under the control of laboratory personnel.
-
Disposal Request: When the container is nearly full (e.g., 90% capacity), submit a chemical waste pickup request to your institution's EHS department.
Hypothetical Case Study: Disposal Plan for "this compound"
To illustrate the above procedures, we will create a hypothetical profile for this compound. This information is fictional and for educational purposes only.
Fictional Profile: this compound is a novel kinase inhibitor dissolved in a solution of acetonitrile (B52724) and trace trifluoroacetic acid (TFA). It is generated during a purification process.
Data Presentation: Hypothetical this compound Waste Profile
| Parameter | Value (Hypothetical) | Disposal Implication |
| Primary Component | Acetonitrile | Ignitable (D001) , Toxic. Must be collected as hazardous waste. |
| Secondary Component | This compound (solid) | Toxicity unknown; must be treated as toxic. |
| Tertiary Component | Trifluoroacetic Acid (TFA) | Corrosive (D002) . pH of the solution is ~2.0. |
| Physical State | Liquid | Collect in a liquid waste container. |
| EPA Waste Codes | D001 (Ignitable), D002 (Corrosive) | Dictates segregation and labeling requirements. |
| Container Type | Glass or Polyethylene bottle | Must be compatible with organic solvents and acids. |
| Required PPE | Safety Goggles, Lab Coat, Nitrile Gloves | Standard PPE for handling flammable, corrosive, and toxic chemicals. |
Experimental Protocol: Purification Generating this compound Waste
Objective: To purify this compound via reverse-phase HPLC and establish a waste management plan.
Methodology:
-
Preparation: Prepare mobile phases using HPLC-grade acetonitrile and deionized water with 0.1% TFA.
-
System Equilibration: Equilibrate the HPLC system. Collect the initial solvent mixture in a designated "Halogenated & Non-Halogenated Solvent Mixture" hazardous waste container.
-
Sample Injection: Dissolve crude this compound in a minimal amount of DMSO and inject it onto the column.
-
Fraction Collection: Collect fractions containing the purified this compound product.
-
Waste Collection:
-
The waste stream from the HPLC detector, containing primarily acetonitrile and TFA, is collected via tubing into a 4L glass waste bottle.
-
The bottle is clearly labeled: "HAZARDOUS WASTE ; Acetonitrile, Trifluoroacetic Acid, this compound; DANGER: Ignitable (D001), Corrosive (D002)".
-
The waste bottle is stored in a secondary containment bin within the laboratory's Satellite Accumulation Area.
-
-
Shutdown: Flush the system with a high-organic phase, collecting this wash solvent into the same hazardous waste container.
-
Disposal: Once the waste container is 90% full, a pickup request is submitted to EHS.
Mandatory Visualization: Disposal Workflow for this compound
Caption: Decision workflow for the safe disposal of hypothetical this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
